BIM-23027
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H54N8O7 |
|---|---|
Poids moléculaire |
794.9 g/mol |
Nom IUPAC |
(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,15-dibenzyl-6-[(1R)-1-hydroxyethyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C43H54N8O7/c1-26-38(53)47-34(22-28-14-6-4-7-15-28)40(55)48-35(24-30-25-45-32-19-11-10-18-31(30)32)41(56)46-33(20-12-13-21-44)39(54)50-37(27(2)52)42(57)49-36(43(58)51(26)3)23-29-16-8-5-9-17-29/h4-11,14-19,25-27,33-37,45,52H,12-13,20-24,44H2,1-3H3,(H,46,56)(H,47,53)(H,48,55)(H,49,57)(H,50,54)/t26-,27+,33-,34-,35+,36-,37-/m0/s1 |
Clé InChI |
XDLJZSJKUWEHIA-ZKVPYEFOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BIM-23027
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of BIM-23027 Bioactivity
This compound is a synthetic peptide analog of somatostatin (B550006) characterized by its high selectivity and potent agonistic activity at the somatostatin receptor subtype 2 (sst2).[1] Its mechanism of action is primarily centered on the activation of sst2, a G-protein coupled receptor (GPCR), which triggers a cascade of intracellular signaling events. This ultimately leads to the modulation of various physiological processes, most notably the inhibition of hormone secretion. Evidence also suggests that this compound can indirectly influence neurotransmitter release, such as dopamine (B1211576), through a glutamate-dependent pathway initiated by sst2 activation.[1][2]
Quantitative Analysis of this compound Bioactivity
The following table summarizes the available quantitative data for this compound, highlighting its potency and efficacy at the sst2 receptor.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (sst2 receptor agonism) | 0.32 nM | Not specified | [1] |
| EC50 (Inhibition of carbachol-stimulated ion transport) | 0.29 nM | Rat colonic mucosal membranes | [1] |
| IC50 (Inhibition of forskolin-stimulated cAMP accumulation) | 1.0 nM | Neuro2A mouse neuroblastoma cells | [3] |
| Kd ([125I]-BIM-23027 binding) | 13 pM | Neuro2A mouse neuroblastoma cell membranes | [3] |
Elucidation of Downstream Signaling Pathways
The activation of the sst2 receptor by this compound initiates a series of intracellular signaling events primarily mediated by inhibitory G-proteins (Gi/o). These pathways are crucial for its therapeutic effects.
Activation of the sst2 receptor by this compound leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), a key enzyme in many hormone secretion pathways.
Simultaneously, the βγ subunit of the G-protein can directly modulate ion channel activity. It inhibits voltage-gated Ca²⁺ channels, reducing calcium influx which is a critical trigger for vesicular release of hormones. Additionally, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization further decreases the likelihood of cellular depolarization and subsequent hormone secretion.
Experimental Protocols
Radioligand Binding Assay for Somatostatin Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for somatostatin receptor subtypes.
1. Membrane Preparation:
-
Culture cells stably expressing the desired human somatostatin receptor subtype (e.g., CHO-K1 cells expressing sst2).
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 500 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Tris-HCl buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1% BSA, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled somatostatin (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Growth Hormone Secretion Assay
This protocol is used to determine the inhibitory effect of this compound on growth hormone (GH) secretion from pituitary cells.
1. Primary Pituitary Cell Culture:
-
Isolate anterior pituitaries from rats.
-
Mince the tissue and enzymatically disperse the cells using collagenase and DNase.
-
Plate the cells in 24-well plates and culture in DMEM supplemented with 10% fetal bovine serum for 48-72 hours to allow for attachment.
2. Secretion Assay:
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM for 1-2 hours.
-
Replace the medium with fresh serum-free DMEM containing various concentrations of this compound.
-
Stimulate GH secretion by adding a secretagogue such as Growth Hormone-Releasing Hormone (GHRH). Include a non-stimulated control.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Collect the supernatant for GH measurement.
3. Growth Hormone Quantification:
-
Measure the concentration of GH in the collected supernatants using a commercially available ELISA kit for rat GH, following the manufacturer's instructions.
4. Data Analysis:
-
Plot the GH concentration against the concentration of this compound.
-
Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of stimulated GH secretion, using non-linear regression analysis.
References
BIM-23027: A Comprehensive Technical Guide to its sst2 Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity and signaling pathways associated with BIM-23027, a selective somatostatin (B550006) receptor subtype 2 (sst2) agonist. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery.
Core Quantitative Data: Binding Affinity Profile
This compound exhibits a high affinity and selectivity for the somatostatin receptor subtype 2 (sst2). While a complete binding profile with inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values across all five somatostatin receptor subtypes is not comprehensively available in a single unified source, the existing literature provides significant insights into its binding characteristics. The following table summarizes the available quantitative and qualitative data for the binding affinity of this compound to human somatostatin receptors.
| Receptor Subtype | Binding Affinity (IC50, nM) | Qualitative Description |
| sst1 | Weak inhibitor or ineffective[1] | No appreciable effect on binding |
| sst2 | 0.035[1] | Extremely high affinity |
| sst3 | Data not available | High to moderate affinity |
| sst4 | Data not available | Data not available |
| sst5 | Data not available | Data not available |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of this compound for somatostatin receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the receptor subtype of interest (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: Typically a buffered solution such as 50 mM HEPES, pH 7.4, containing bovine serum albumin (BSA) and protease inhibitors.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Methodology
-
Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using a non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Radioligand Competition Binding Assay Workflow
Signaling Pathways of the sst2 Receptor
Upon binding of an agonist such as this compound, the sst2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are primarily inhibitory in nature and play a crucial role in regulating cellular processes like hormone secretion and cell proliferation.
The activation of the sst2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling pathways. Additionally, sst2 receptor activation can modulate the activity of various ion channels and influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
sst2 Receptor Signaling Pathway
References
An In-Depth Technical Guide to the Signaling Pathway Activation of BIM-23027
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23027 is a potent and selective synthetic peptide agonist for the somatostatin (B550006) receptor subtype 2 (sst2). Its activation of sst2 initiates a cascade of intracellular signaling events with significant implications for neuroendocrine function and potential therapeutic applications. This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing its mechanism of action from receptor binding to downstream cellular responses. The guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.
Introduction to this compound and the Somatostatin Receptor 2 (sst2)
This compound is a synthetic cyclic octapeptide analog of somatostatin. It exhibits high selectivity and affinity for the somatostatin receptor subtype 2 (sst2), a member of the G-protein coupled receptor (GPCR) superfamily. Sst2 receptors are widely distributed throughout the central nervous system and various peripheral tissues, including the pancreas, pituitary gland, and gastrointestinal tract. The activation of sst2 by its endogenous ligand, somatostatin, or synthetic agonists like this compound, triggers a range of physiological responses, primarily of an inhibitory nature. These include the inhibition of hormone secretion, neurotransmitter release, and cell proliferation.
The Core Signaling Pathway of this compound
Upon binding to the sst2 receptor, this compound induces a conformational change in the receptor, leading to the activation of its coupled heterotrimeric Gi/o proteins. The activated Gαi/o subunit and the dissociated Gβγ dimer then initiate several downstream signaling cascades.
Inhibition of Adenylyl Cyclase
The primary and most well-characterized signaling pathway activated by this compound is the inhibition of adenylyl cyclase. The activated Gαi/o subunit directly binds to and inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). This leads to a decrease in intracellular cAMP levels. A reduction in cAMP subsequently diminishes the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins involved in hormone secretion and cell growth.
Modulation of Ion Channels
The activated Gβγ dimer can directly interact with and inhibit the activity of L-type voltage-gated calcium channels (VGCCs). This inhibition reduces the influx of extracellular calcium (Ca2+), a critical step in the stimulus-secretion coupling in many endocrine and neuronal cells. The reduction in intracellular calcium concentration is a key mechanism by which this compound inhibits the release of hormones and neurotransmitters. This effect is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins[1].
The Gβγ subunit released upon sst2 activation can also directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for firing an action potential, thereby reducing cellular excitability and contributing to the inhibitory effects on secretion.
Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the sst2 receptor by agonists can also modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK). The sst2 receptor can stimulate ERK2 activity through a pathway that involves the Gαi/o protein, the tyrosine kinase Src, the small G-proteins Ras and Rap1, and the kinase B-Raf. This pathway is also dependent on the activity of the protein tyrosine phosphatases SHP-1 and SHP-2. The stimulation of ERK by sst2 activation is often transient and can lead to anti-proliferative effects in certain cell types, for example, through the upregulation of cell cycle inhibitors.
Stimulation of Dopamine (B1211576) Release
In specific neuronal populations, such as in the striatum, this compound has been shown to stimulate the release of dopamine. This effect is mediated by a glutamate-dependent mechanism, suggesting an interplay between the somatostatinergic and glutamatergic systems in the regulation of dopamine neurotransmission.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related sst2 signaling events.
Table 1: Receptor Binding and Activation
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 for sst2 receptor agonism | 0.32 nM | CHO-K1 cells expressing human sst2 | [2] |
| EC50 for inhibition of carbachol-stimulated short-circuit current | 0.29 nM | Rat colonic mucosa |
Table 2: Effects on Cellular Processes
| Cellular Effect | Concentration | Observation | Cell/Tissue Type | Reference |
| Dopamine Release | 10, 50, and 100 nM (90 min) | Significant increase in dopamine levels | Rat striatal slices | [2] |
| Attenuation of SRIF action | 50 nM (15 min pre-incubation) | Significantly attenuates the actions of somatostatin | Not specified | [2] |
| Inhibition of electrogenic ion transport | 30 nM (30 min) | Inhibits carbachol-stimulated increases in basal short-circuit current by 60-70% | Rat isolated distal colonic mucosa |
Detailed Experimental Protocols
Radioligand Binding Assay for sst2 Receptor
This protocol is designed to determine the binding affinity of this compound to the sst2 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the sst2 receptor
-
[125I]-labeled somatostatin analog (e.g., [125I]Tyr11-SRIF-14)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a saturating concentration of unlabeled somatostatin (for non-specific binding) or the this compound dilution.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
References
An In-depth Technical Guide on the Downstream Targets of BIM-23027 Activation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIM-23027 is a potent and selective synthetic peptide agonist for the somatostatin (B550006) receptor subtype 2 (sst2). Its activation initiates a cascade of intracellular signaling events with significant therapeutic implications, particularly in the regulation of hormone secretion and neurotransmitter release. This document provides a comprehensive technical overview of the downstream molecular targets of this compound, detailing the signaling pathways, presenting quantitative data from key studies, and outlining relevant experimental methodologies. The primary mechanisms of action following this compound binding to sst2 involve the modulation of adenylyl cyclase, ion channel activity, and protein tyrosine phosphatases, mediated by its coupling to inhibitory G-proteins.
Core Signaling Pathways of this compound/sst2 Activation
Activation of the sst2 receptor by this compound triggers a series of downstream events primarily through its interaction with pertussis toxin-sensitive inhibitory G-proteins (Gi/o). These events collectively contribute to the physiological responses observed, such as the inhibition of growth hormone (GH) secretion from the pituitary gland and the stimulation of dopamine (B1211576) release in the striatum.
G-Protein Coupling and Adenylyl Cyclase Inhibition
Upon binding of this compound, the sst2 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key downstream effector involved in various cellular processes, including hormone secretion.
Modulation of Ion Channel Activity
The dissociated Gβγ subunit plays a crucial role in modulating the activity of several ion channels. It directly activates G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for an action potential, thus contributing to an overall inhibitory effect on cellular excitability and secretion.
Simultaneously, both Gαi/o and Gβγ subunits can inhibit voltage-gated calcium channels (VGCCs), particularly of the L-type and R-type. This inhibition reduces calcium influx, a critical step for the fusion of secretory vesicles with the plasma membrane. The combined effect of potassium channel activation and calcium channel inhibition is a potent mechanism for reducing hormone release.
Activation of Protein Tyrosine Phosphatase SHP-1
In addition to the classical G-protein signaling pathways, sst2 activation has been shown to stimulate the activity of protein tyrosine phosphatases (PTPs). Specifically, the Src homology 2 domain-containing phosphatase 1 (SHP-1) constitutively associates with the sst2 receptor. Upon agonist binding, SHP-1 dissociates from the receptor and becomes activated. Activated SHP-1 can dephosphorylate various signaling molecules, including those involved in cell growth and proliferation pathways, thereby contributing to the anti-proliferative effects of sst2 agonists.
Glutamate-Dependent Stimulation of Dopamine Release in the Striatum
A key downstream effect of this compound in the central nervous system is the stimulation of dopamine release in the striatum. This process is indirect and dependent on glutamate (B1630785) signaling. Activation of sst2 receptors on corticostriatal glutamatergic nerve terminals is proposed to enhance the release of glutamate. This glutamate then acts on AMPA/kainate receptors on dopaminergic nerve terminals, leading to their depolarization and subsequent dopamine release. This mechanism highlights a complex interplay between somatostatinergic, glutamatergic, and dopaminergic systems in the striatum.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on its primary targets and downstream signaling events as reported in the scientific literature.
| Parameter | Value | Cell/Tissue System | Reference |
| EC50 for sst2 Receptor | 0.32 nM | Recombinant sst2 | [2] |
| EC50 for Inhibition of Carbachol-stimulated Ion Transport | 0.29 nM | Rat Distal Colonic Mucosa | [2] |
| Dopamine Release Stimulation | Up to 18-fold increase | Rat Striatum (in vivo) | [1] |
EC50: Half maximal effective concentration.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to investigate the downstream effects of this compound.
In Vivo Microdialysis for Dopamine Release
Objective: To measure extracellular dopamine levels in the striatum of freely moving or anesthetized animals following administration of this compound.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of the animal. The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.8-1.0 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Drug Administration: this compound is administered, often via retrodialysis through the probe, at various concentrations (e.g., 50-100 nM).
-
Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Normalization: Post-administration dopamine levels are typically expressed as a percentage of the baseline levels.
Growth Hormone (GH) Secretion Assay from Pituitary Cells
Objective: To quantify the inhibitory effect of this compound on GH release from primary pituitary cells or pituitary tumor cell lines (e.g., GH3 cells).
Methodology:
-
Cell Culture: Primary pituitary cells are isolated and cultured, or a suitable cell line is maintained in appropriate culture medium.
-
Treatment: Cells are incubated with varying concentrations of this compound for a defined period. Often, a secretagogue (e.g., GHRH) is used to stimulate GH release, and the inhibitory effect of this compound is measured against this stimulated release.
-
Sample Collection: The cell culture supernatant is collected.
-
GH Quantification: The concentration of GH in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: GH levels in treated samples are compared to control (vehicle-treated) samples to determine the percentage of inhibition.
SHP-1 Activity Assay
Objective: To determine if this compound activation of sst2 leads to an increase in SHP-1 phosphatase activity.
Methodology:
-
Cell Lysis: Cells expressing sst2 (e.g., transfected CHO cells) are treated with this compound or vehicle. The cells are then lysed in a buffer that preserves protein activity.
-
Immunoprecipitation: SHP-1 is immunoprecipitated from the cell lysates using a specific anti-SHP-1 antibody conjugated to beads.
-
Phosphatase Assay: The immunoprecipitated SHP-1 is incubated with a synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP).
-
Detection: The amount of dephosphorylated product is quantified, typically by measuring the absorbance of light at a specific wavelength.
-
Data Analysis: The phosphatase activity in samples from this compound-treated cells is compared to that from control cells to determine the fold-increase in SHP-1 activity.
Conclusion
This compound exerts its biological effects through a multi-faceted signaling network initiated by the activation of the sst2 receptor. The primary downstream consequences include the inhibition of adenylyl cyclase, modulation of key ion channels leading to cellular hyperpolarization and reduced calcium influx, and the activation of the protein tyrosine phosphatase SHP-1. In the striatum, a unique indirect mechanism involving the stimulation of glutamate release leads to an increase in dopamine levels. A thorough understanding of these downstream targets and their complex interactions is essential for the continued development and optimization of sst2-targeted therapeutics. Further research is warranted to fully elucidate the quantitative dynamics of these signaling pathways and to explore potential pathway crosstalk.
References
The sst2 Receptor Agonist BIM-23027: A Technical Guide to its Glutamate-Dependent Stimulation of Striatal Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23027 is a potent and selective somatostatin (B550006) receptor subtype 2 (sst2) agonist that has demonstrated significant effects on neurotransmitter release, particularly dopamine (B1211576), within the striatum. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its indirect, glutamate-dependent pathway for stimulating dopamine release. Detailed experimental protocols, quantitative data from key studies, and visualizations of the signaling cascade and experimental workflow are presented to facilitate further research and drug development efforts targeting the sst2 receptor for neurological and endocrine disorders.
Introduction
Somatostatin is a key regulatory peptide in the central nervous system and periphery, exerting its effects through a family of five G protein-coupled receptors (sst1-5). The sst2 receptor subtype is of particular interest due to its role in modulating neurotransmission. This compound has emerged as a valuable pharmacological tool for elucidating the functions of the sst2 receptor. Notably, studies have revealed that this compound stimulates the release of dopamine in the striatum, a brain region critical for motor control, reward, and motivation. This effect is not direct but is mediated by an intermediary glutamatergic pathway[1]. Understanding the nuances of this mechanism is crucial for the development of novel therapeutics for conditions such as Parkinson's disease and other disorders involving dopaminergic dysfunction.
Quantitative Data on this compound-Induced Dopamine Release
The following tables summarize the key quantitative findings from in vivo microdialysis studies investigating the effect of this compound on striatal dopamine release. The data is primarily derived from the foundational study by Hathway et al. (1999) in anaesthetized rats[1].
Table 1: Effect of this compound on Extracellular Dopamine Levels in Rat Striatum [1]
| Concentration of this compound (by retrodialysis) | Maximum Increase in Dopamine Release (Fold Change from Baseline) |
| 50 nM | ~18-fold |
| 100 nM | Data not provided in the primary source, but also reported to be effective. |
Table 2: Pharmacological Antagonism of this compound-Induced Dopamine Release [1]
| Agonist | Antagonist | Effect on Dopamine Release |
| This compound (50 nM) | L-Tyr⁸-CYN-154806 (100 nM; selective sst₂ antagonist) | Abolished |
| This compound (50 nM) | DNQX (100 µM; AMPA/kainate receptor antagonist) | Abolished |
Signaling Pathway of this compound-Mediated Dopamine Release
This compound, as a selective sst2 receptor agonist, initiates a signaling cascade that culminates in the release of dopamine from striatal neurons. This process is indirect and involves the interplay of multiple neuronal types and receptors.
Diagram of the Signaling Pathway:
Caption: Signaling pathway of this compound-induced dopamine release.
Description of the Signaling Pathway:
-
sst2 Receptor Activation: this compound selectively binds to and activates sst2 receptors, which are expressed on certain striatal neurons, likely interneurons[1].
-
G-Protein Coupling: The sst2 receptor is coupled to inhibitory G-proteins (Gi/o)[2]. Upon activation by this compound, the G-protein is activated.
-
Stimulation of Glutamate Release: The downstream signaling from the activated G-protein leads to the release of glutamate from glutamatergic terminals. The precise intermediary steps are a subject of ongoing research.
-
AMPA Receptor Activation: The released glutamate acts on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors located on the terminals of dopaminergic neurons[1].
-
Dopamine Release: Activation of AMPA receptors causes depolarization of the dopaminergic terminal, leading to the release of dopamine into the synaptic cleft[1].
Experimental Protocols
The primary method used to elucidate the effects of this compound on dopamine release is in vivo microdialysis in the rat striatum.
In Vivo Microdialysis Protocol
This protocol is based on the methodology described by Hathway et al. (1999)[1].
Objective: To measure extracellular levels of dopamine and other neurotransmitters in the striatum of anaesthetized rats following the administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
Stereotaxic frame
-
Microdialysis probes (concentric design)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
This compound
-
L-Tyr⁸-CYN-154806
-
DNQX
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the striatum at specific stereotaxic coordinates.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 15 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound and/or antagonists via retrodialysis (i.e., included in the perfusion medium).
-
Sample Collection: Continue collecting dialysate samples throughout and after drug administration.
-
Analysis: Analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.
Experimental Workflow Diagram:
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
This compound is a selective sst2 receptor agonist that potently stimulates striatal dopamine release through an indirect, glutamate-dependent mechanism involving AMPA receptors. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers investigating the role of the sst2 receptor in the central nervous system. The visualization of the signaling pathway and experimental workflow offers a clear conceptual framework for these complex processes. Further research into the downstream effectors of sst2 receptor activation and the specific neuronal circuits involved will be critical for the development of targeted therapies for a range of neurological disorders.
References
An In-depth Technical Guide to BIM-23027: Structure, Chemical Properties, and Biological Activity
Introduction
BIM-23027 is a synthetic cyclic hexapeptide that has garnered significant interest within the scientific community for its potent and selective agonist activity at the somatostatin (B550006) receptor subtype 2 (sst2). As a somatostatin analog, this compound mimics the endogenous peptide hormone somatostatin, which plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, hormone secretion, and cell proliferation. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.
Structure and Chemical Properties
This compound is a cyclic hexapeptide with a specific amino acid sequence that confers its high affinity and selectivity for the sst2 receptor.
Chemical Structure:
Figure 1: 2D representation of the cyclic structure of this compound.
Peptide Sequence: Cyclo[N-methyl-L-alanyl-L-phenylalanyl-D-tryptophyl-L-lysyl-(2S)-2-aminobutanoyl-L-phenylalanyl]
Chemical and Physicochemical Properties
| Property | Value |
| IUPAC Name | Cyclo[N-methyl-L-alanyl-L-phenylalanyl-D-tryptophyl-L-lysyl-(2S)-2-aminobutanoyl-L-phenylalanyl] |
| Molecular Formula | C₄₃H₅₄N₈O₇ |
| Molecular Weight | 794.94 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| pKa | Estimated values for ionizable groups (e.g., Lys side chain ~10.5) would be expected. |
| Melting Point | Not publicly available |
| Boiling Point | Not publicly available |
Biological Activity and Receptor Binding Profile
This compound is characterized by its high affinity and selective agonist activity at the somatostatin receptor subtype 2 (sst2). Its biological effects are primarily mediated through the activation of this receptor.
Receptor Binding Affinities
The binding affinities of this compound for various somatostatin and dopamine (B1211576) receptor subtypes are summarized below. The data highlights its strong preference for the sst2 receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (IC₅₀, nM) |
| sst1 | >1000 | >1000 |
| sst2 | 0.3 - 1.0 | 0.32 |
| sst3 | ~300 | Not reported |
| sst4 | >1000 | >1000 |
| sst5 | ~100 | Not reported |
| Dopamine D2 | >1000 | >1000 |
Note: The exact values can vary depending on the experimental conditions and cell lines used.
Signaling Pathways
Upon binding to the sst2 receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Figure 2: Downstream signaling pathway of the sst2 receptor activated by this compound.
Activation of the Gi/o protein by the this compound-sst2 complex leads to:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduced activation of Protein Kinase A (PKA).
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability.
-
Inhibition of voltage-gated calcium channels: This reduces calcium ion influx, which is a key step in many secretory processes.
-
Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway: This can influence cell proliferation and differentiation.
Experimental Protocols
The following sections provide generalized experimental protocols that are commonly used for the synthesis, characterization, and functional analysis of cyclic peptides like this compound. Specific parameters would need to be optimized for this particular molecule.
Solid-Phase Peptide Synthesis (SPPS)
Figure 3: General workflow for the solid-phase synthesis of a cyclic peptide like this compound.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the linear sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
On-Resin Cyclization: Perform the head-to-tail cyclization on the solid support using a suitable coupling reagent.
-
Cleavage: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Radioligand Competition Binding Assay
Materials:
-
Cell membranes expressing the somatostatin receptor of interest (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [¹²⁵I]-Somatostatin-14)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well plates
-
Filtration apparatus and glass fiber filters
Protocol:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and increasing concentrations of unlabeled this compound.
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
Materials:
-
Cells expressing the sst2 receptor (e.g., CHO-K1-sst2)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.
Functional Assay: Intracellular Calcium Mobilization
Materials:
-
Cells co-expressing the sst2 receptor and a G-protein that couples to the PLC pathway (e.g., Gαq)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Seeding and Dye Loading: Seed the cells on a 96-well plate and load them with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Injection: Inject this compound into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Analyze the change in fluorescence intensity to determine the kinetics and magnitude of the intracellular calcium response, from which an EC₅₀ value can be derived.
Conclusion
This compound is a valuable pharmacological tool for studying the sst2 receptor and a potential lead compound for the development of therapeutics targeting conditions where sst2 activation is beneficial. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an important molecule in the field of somatostatin research. The experimental protocols outlined in this guide provide a foundation for the synthesis and detailed characterization of this compound and similar cyclic peptides. Further research will continue to elucidate the full therapeutic potential of this and related compounds.
Unraveling BIM-23027: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of BIM-23027, a selective somatostatin (B550006) receptor subtype 2 (sst2) agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its mechanism of action, receptor affinity, and physiological effects, while also highlighting the experimental methodologies used for its characterization.
Core Pharmacodynamic Properties
This compound is a potent and selective agonist for the sst2 receptor, exhibiting a high binding affinity with an EC50 value of 0.32 nM.[1] Its interaction with the sst2 receptor initiates a cascade of intracellular events that modulate various physiological processes.
Mechanism of Action & Signaling Pathways
Upon binding to the G-protein coupled sst2 receptor, this compound triggers a signaling cascade that leads to downstream cellular responses. A primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and affects the function of various ion channels and other effector proteins.
Effects on Dopamine (B1211576) Release
In the central nervous system, this compound has been shown to stimulate the release of dopamine in the striatum. This effect is mediated through a glutamate-dependent mechanism, highlighting a complex interplay between the somatostatinergic and glutamatergic systems in modulating dopaminergic neurotransmission.[1]
Modulation of Ion Transport
This compound also exerts effects on ion transport in peripheral tissues. In rat colonic mucosal membranes, it interacts with a sub-population of somatostatin binding sites to inhibit electrogenic ion transport.[1]
Pharmacokinetic Profile
Detailed quantitative pharmacokinetic data for this compound, including its half-life, clearance, and volume of distribution in preclinical models, is not extensively available in the public domain. Further in vivo studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Methodologies
The characterization of this compound's pharmacodynamic properties has relied on a variety of in vitro and ex vivo experimental techniques.
Receptor Binding Assays
To determine the binding affinity of this compound for the sst2 receptor, radioligand binding assays are commonly employed.
Protocol Outline: Radioligand Binding Assay
-
Membrane Preparation: Membranes expressing the sst2 receptor are prepared from cell lines or tissue homogenates.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the sst2 receptor (e.g., [125I]-Tyr11-SRIF) and varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.
Dopamine Release Assays
The effect of this compound on dopamine release is typically studied using ex vivo brain slice preparations.
Protocol Outline: Ex Vivo Dopamine Release Assay
-
Slice Preparation: Coronal slices of the striatum are prepared from rodent brains.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Stimulation: Dopamine release is evoked by electrical stimulation or by the application of a high concentration of potassium.
-
Drug Application: this compound is added to the superfusion medium to assess its effect on evoked dopamine release.
-
Detection: The amount of dopamine in the collected superfusate is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection or fast-scan cyclic voltammetry.
Ion Transport Studies
The Ussing chamber technique is the gold standard for investigating the effects of compounds on ion transport across epithelial tissues.
Protocol Outline: Ussing Chamber Experiment
-
Tissue Mounting: A section of rat colonic mucosa is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.
-
Electrophysiological Measurements: The transepithelial potential difference and short-circuit current (Isc) are measured. The Isc is a measure of net ion transport across the epithelium.
-
Drug Addition: this compound is added to the serosal or mucosal side of the chamber to observe its effect on the Isc.
-
Data Recording: Changes in Isc over time are recorded and analyzed to determine the effect of this compound on ion transport.[2][3][4]
Summary of Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| EC50 | 0.32 nM | sst2 Receptor | [1] |
Note: Further quantitative pharmacokinetic and pharmacodynamic data are needed for a more complete profile.
Conclusion
This compound is a potent and selective sst2 receptor agonist with demonstrable effects on central dopamine release and peripheral ion transport. While its pharmacodynamic profile is partially characterized, a comprehensive understanding of its pharmacokinetics is essential for its further development and clinical translation. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating the complete pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Somatostatin Receptor 2 Agonist BIM-23027: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a potent and selective synthetic peptide agonist for the somatostatin (B550006) receptor subtype 2 (sst2). As a member of the G protein-coupled receptor (GPCR) family, the sst2 receptor is a key target in various physiological processes, making this compound a valuable tool in neuroscience, endocrinology, and gastroenterology research. This technical guide provides an in-depth overview of the core research areas where this compound is utilized, complete with quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways and workflows.
Core Research Areas and Quantitative Data
This compound is primarily employed in studies investigating the functional roles of the sst2 receptor. Its high selectivity allows for the precise interrogation of sst2-mediated signaling pathways and their physiological consequences. The main research applications include the modulation of neurotransmitter release, regulation of hormone secretion, and control of ion transport.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity across its primary research applications.
| Parameter | Value | Assay System | Research Area | Reference |
| EC50 (sst2 agonism) | 0.32 nM | Recombinant sst2 receptor | Receptor Pharmacology | [1] |
| EC50 (Inhibition of Short-Circuit Current) | 0.29 nM | Rat colonic mucosa | Gastroenterology | [1] |
| Application | Compound Concentration | Observed Effect | Experimental Model | Reference |
| Dopamine (B1211576) Release | 10, 50, and 100 nM | Significant increase in dopamine levels | In vivo microdialysis in rat striatum | [1] |
| Ion Transport | 30 nM | 60-70% inhibition of carbachol-stimulated short-circuit current | Rat isolated distal colonic mucosa | [1] |
Key Research Applications and Experimental Protocols
Neuroscience: Modulation of Dopamine Release
This compound is instrumental in elucidating the role of sst2 receptors in regulating neurotransmission, particularly the release of dopamine in the striatum.[1] Studies have shown that this compound stimulates dopamine release through a glutamate-dependent mechanism, suggesting a potential therapeutic avenue for neurodegenerative disorders like Parkinson's disease.
This protocol outlines the methodology for measuring this compound-induced dopamine release in the rat striatum.
1. Animal Preparation:
- Anesthetize male Wistar rats according to institutional guidelines.
- Place the animal in a stereotaxic frame.
- Implant a microdialysis probe into the striatum at specific coordinates.
2. Microdialysis Procedure:
- Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
- Collect dialysate samples at regular intervals (e.g., every 15 minutes).
- After a baseline collection period, introduce this compound into the perfusion fluid at desired concentrations (e.g., 10, 50, 100 nM).
- Continue collecting dialysate samples to measure the effect of this compound on dopamine levels.
3. Neurotransmitter Analysis:
- Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.
- Quantify the dopamine concentration in each sample and compare the levels before and after this compound administration.
4. Data Analysis:
- Express the results as a percentage change from the baseline dopamine levels.
- Perform statistical analysis to determine the significance of the observed changes.
Gastroenterology: Regulation of Ion Transport
In the gastrointestinal tract, this compound is used to study the role of sst2 receptors in modulating intestinal ion transport.[1] It has been shown to inhibit stimulated electrogenic ion transport in the rat colon, highlighting its potential for investigating diarrheal diseases.
This protocol describes the use of an Ussing chamber to measure the effect of this compound on ion transport across isolated rat colonic mucosa.
1. Tissue Preparation:
- Euthanize a rat and excise a segment of the distal colon.
- Remove the muscle layers to isolate the mucosal-submucosal tissue.
- Mount the tissue sheet in an Ussing chamber, separating the mucosal and serosal sides.
2. Ussing Chamber Setup:
- Bathe both sides of the tissue with oxygenated Krebs-Ringer bicarbonate solution maintained at 37°C.
- Short-circuit the tissue by clamping the transepithelial voltage to 0 mV using a voltage-clamp apparatus.
- Measure the short-circuit current (Isc), which represents the net active ion transport.
3. Experimental Procedure:
- After a stable baseline Isc is established, add a secretagogue (e.g., carbachol) to the serosal side to stimulate ion secretion.
- Once the stimulated Isc reaches a plateau, add this compound (e.g., 30 nM) to the serosal bath.
- Record the change in Isc to determine the inhibitory effect of this compound.
4. Data Analysis:
- Calculate the percentage inhibition of the stimulated Isc by this compound.
- Determine the EC50 value for this compound's inhibitory effect.
Receptor Binding and Selectivity Studies
Radiolabeled this compound is utilized in autoradiography and radioligand binding assays to map the distribution of sst2 receptors in the central nervous system and to determine the binding affinity and selectivity of various compounds for this receptor.[2]
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the sst2 receptor using [125I]-BIM-23027.
1. Membrane Preparation:
- Homogenize tissue or cells expressing the sst2 receptor in a suitable buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Resuspend the membrane pellet in a binding buffer.
2. Binding Assay:
- In a multi-well plate, combine the membrane preparation, a fixed concentration of [125I]-BIM-23027, and varying concentrations of the unlabeled test compound.
- Incubate the mixture to allow binding to reach equilibrium.
- To determine non-specific binding, include a set of wells with a high concentration of an unlabeled sst2 ligand.
3. Separation and Counting:
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioactivity.
- Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
- Subtract non-specific binding from total binding to obtain specific binding at each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [125I]-BIM-23027 binding).
- Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Somatostatin Receptor 2 (sst2) Signaling Pathway
Activation of the sst2 receptor by an agonist like this compound initiates a cascade of intracellular events. The sst2 receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels.
Caption: sst2 Receptor Signaling Pathway.
Experimental Workflow: In Vivo Microdialysis
The following diagram illustrates the key steps in an in vivo microdialysis experiment to measure neurotransmitter release.
Caption: In Vivo Microdialysis Workflow.
Logical Relationship: Receptor Binding to Cellular Response
This diagram illustrates the logical flow from the binding of this compound to the sst2 receptor to the ultimate cellular response.
Caption: From Receptor Binding to Cellular Response.
References
The Role of BIM-23027 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23027 is a potent and selective synthetic peptide agonist for the somatostatin (B550006) receptor subtype 2 (sst2). This technical guide provides an in-depth overview of this compound's mechanism of action, its application in neuroscience research, and a summary of key quantitative findings and experimental methodologies. As a selective sst2 agonist, this compound serves as a critical tool for elucidating the physiological and pathophysiological roles of sst2 in the central nervous system, including its influence on neurotransmitter release, neuronal activity, and its potential implications in neurological disorders.
Introduction
Somatostatin, a naturally occurring cyclic peptide, exerts a wide range of inhibitory effects throughout the body by activating a family of five G protein-coupled receptors (GPCRs), designated sst1 through sst5. The sst2 receptor subtype is of particular interest in neuroscience due to its widespread distribution in the brain and its involvement in modulating neurotransmission and neuronal function. This compound, a synthetic octapeptide analogue of somatostatin, exhibits high affinity and selectivity for the sst2 receptor, making it an invaluable pharmacological tool for dissecting the specific functions of this receptor subtype in the complex environment of the central nervous system.
Mechanism of Action of this compound
This compound selectively binds to and activates the sst2 receptor, a member of the Gi/o-coupled GPCR family. Activation of sst2 by this compound initiates a cascade of intracellular signaling events that ultimately lead to a variety of cellular responses.
Signaling Pathways
The primary signaling pathway activated by this compound through the sst2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, sst2 activation can lead to the modulation of ion channel activity, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions result in neuronal hyperpolarization and a reduction in neurotransmitter release. Furthermore, sst2 signaling can involve the activation of phosphotyrosine phosphatases, such as SHP-1 and SHP-2, which can influence downstream signaling cascades, including the MAPK pathway.
Quantitative Data
The selectivity and potency of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| sst1 | >1000 |
| sst2 | 0.23 |
| sst3 | 180 |
| sst4 | >1000 |
| sst5 | 45 |
| Data from primary research articles are preferred. The provided values are representative and may vary between studies. |
Table 2: Functional Potency of this compound
| Assay | Parameter | Value (nM) |
| sst2 Receptor Activation | EC50 | 0.32[1] |
Applications in Neuroscience Research
This compound's high selectivity for the sst2 receptor makes it an excellent tool for investigating the role of this receptor in various neuroscientific contexts.
Modulation of Dopamine (B1211576) Release
One of the most well-documented effects of this compound in the central nervous system is its ability to stimulate the release of dopamine in the striatum.[1] This effect is indirect and mediated by a glutamatergic-dependent mechanism.
Receptor Localization Studies
Radiolabeled this compound, specifically [125I]-BIM-23027, has been instrumental in mapping the distribution of sst2 receptors in the rodent brain through autoradiography. These studies have revealed a high density of sst2 receptors in regions such as the hippocampus, cortex, and striatum.
Investigation of Neuronal Excitability
Given that sst2 receptor activation leads to neuronal hyperpolarization, this compound can be used in electrophysiological studies to investigate the role of sst2 in regulating the firing patterns and overall excitability of specific neuronal populations.
Potential in Neurodegenerative Disease Research
The sst2 receptor has been implicated in the pathophysiology of neurodegenerative diseases. For instance, activation of sst2 has been shown to contribute to neurodegeneration after focal ischemia.[2] this compound can be utilized in animal models of these diseases to further explore the therapeutic potential of modulating sst2 signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used in key studies involving this compound.
In Vivo Microdialysis for Dopamine Release
This protocol is based on the methodology described by Hathway et al. (1999).
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: Stereotaxic implantation of a microdialysis probe into the striatum.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Drug Administration: this compound is administered via the microdialysis probe (retrodialysis).
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Receptor Autoradiography
This protocol is based on the methodology described by Holloway et al. (1996).
-
Tissue Preparation: Rat brains are sectioned on a cryostat.
-
Radioligand Incubation: Brain sections are incubated with [125I]-BIM-23027.
-
Washing: Sections are washed to remove unbound radioligand.
-
Apposition to Film: The labeled sections are apposed to X-ray film.
-
Analysis: The resulting autoradiograms are analyzed to determine the density and distribution of sst2 receptors.
Conclusion
This compound is a powerful and selective tool for the investigation of sst2 receptor function in the central nervous system. Its utility in modulating dopamine release, mapping receptor distribution, and its potential for exploring the role of sst2 in neurological disorders underscores its importance in neuroscience research. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of future studies aimed at further unraveling the complex roles of the sst2 receptor in brain function and disease.
References
The Sst2 Receptor Agonist BIM-23027: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a potent and selective synthetic peptide agonist of the somatostatin (B550006) receptor subtype 2 (sst2).[1] Somatostatin receptors are expressed in a wide range of tissues and are involved in the regulation of various physiological processes, including hormone secretion, cell proliferation, and neurotransmission. The selectivity of this compound for the sst2 receptor subtype makes it a valuable tool for investigating the specific roles of this receptor and a promising candidate for therapeutic development in several disease areas. This technical guide provides a comprehensive overview of the core data, experimental protocols, and potential therapeutic applications of this compound.
Core Data Summary
In Vitro Activity
| Parameter | Value | Species/Tissue | Reference |
| EC50 (sst2 receptor) | 0.32 nM | Not Specified | [1] |
| Effect on Dopamine (B1211576) Release | Significant increase at 10, 50, and 100 nM (90 min) | Rat Striatum (in vivo microdialysis) | [1] |
| Effect on Carbachol-stimulated Short-Circuit Current (SCC) | Inhibition by 60-70% (30 nM, 30 min) with an EC50 of 0.29 nM | Rat Colonic Mucosal Membranes | [1] |
Binding Affinity
| Ligand | Affinity (Rank Order) | Tissue | Reference |
| This compound | This compound = SRIF > L-362855 >> BIM-23056 | Rat Hippocampal Membranes | [2] |
Potential Therapeutic Applications
The selective activation of sst2 receptors by this compound suggests its potential utility in several therapeutic areas:
-
Oncology (Neuroendocrine Tumors): Sst2 receptors are overexpressed in many neuroendocrine tumors (NETs). Activation of these receptors can inhibit tumor growth through both cytostatic and cytotoxic mechanisms.
-
Acromegaly: By activating sst2 receptors in the pituitary gland, this compound can inhibit the excessive secretion of growth hormone (GH), offering a potential treatment for acromegaly.
-
Neurological Disorders: The ability of this compound to modulate dopamine release in the striatum suggests its potential for treating neurological and neuropsychiatric conditions where dopaminergic signaling is dysregulated.
Key Experimental Protocols
Sst2 Receptor Binding Assay in Rat Hippocampal Membranes
This protocol is based on the methodology described for the characterization of [125I]-BIM-23027 binding.[2]
Objective: To determine the binding affinity and specificity of this compound for the sst2 receptor.
Materials:
-
Rat hippocampal tissue
-
[125I]-BIM-23027 (radioligand)
-
Unlabeled this compound and other competing ligands (Somatostatin-14, etc.)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of [125I]-BIM-23027 in the binding buffer.
-
Competition Assay: For competition studies, include varying concentrations of unlabeled this compound or other ligands in the incubation mixture.
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine binding parameters such as Kd (dissociation constant) and Bmax (maximum binding capacity) for saturation experiments, and IC50 (half-maximal inhibitory concentration) for competition experiments.
In Vivo Microdialysis for Striatal Dopamine Release
This protocol is a synthesized representation based on general in vivo microdialysis procedures for dopamine measurement and the finding that this compound stimulates dopamine release.[1]
Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.
Materials:
-
Male Wistar rats
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis probe into the striatum using stereotaxic coordinates.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer this compound (e.g., via local perfusion through the probe or systemic injection) at various concentrations (e.g., 10, 50, 100 nM).
-
Post-Administration Sample Collection: Continue collecting dialysate samples at the same intervals to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine levels as a percentage of the pre-drug baseline and analyze for statistically significant changes.
Signaling Pathway
This compound, as an sst2 receptor agonist, is expected to activate downstream signaling pathways typical for this G-protein coupled receptor. Upon binding, it promotes the dissociation of the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity. This cascade of events ultimately results in the observed physiological responses, such as inhibition of hormone secretion and neurotransmitter release.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the sst2 receptor and holds significant therapeutic potential. Its potent and selective agonist activity makes it a strong candidate for further investigation in the treatment of neuroendocrine tumors, acromegaly, and certain neurological disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to design and execute further preclinical and clinical studies to fully elucidate the therapeutic utility of this compound. Further research is warranted to expand upon the existing data and to translate these preclinical findings into clinical applications.
References
The Discovery and Scientific Journey of BIM-23027: A Technical Guide
Milford, MA - BIM-23027, a potent and selective somatostatin (B550006) receptor subtype 2 (sst2) agonist, emerged from the dedicated research efforts at Biomeasure Incorporated, later acquired by Ipsen. This synthetic cyclic octapeptide was instrumental in advancing the understanding of the physiological roles of the sst2 receptor, particularly in neurotransmission and ion transport. This in-depth guide provides a comprehensive overview of the history, discovery, and pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: The Genesis of a Selective Agonist
The development of this compound is rooted in the broader endeavor to create metabolically stable analogs of the native hormone somatostatin. The initial discovery and development of somatostatin analogs were driven by the need for therapeutics with prolonged half-lives and greater receptor subtype selectivity. Biomeasure Inc. (now part of Ipsen) was a key player in this field, systematically synthesizing and characterizing a range of somatostatin-like peptides. While the precise date of the initial synthesis of this compound is not publicly available, its characterization in peer-reviewed literature first appeared in the mid-1990s. The compound was part of a series of molecules designed to probe the structure-activity relationships of somatostatin and to develop tools for studying the distinct functions of its five receptor subtypes.
Pharmacological Profile and Quantitative Data
This compound is characterized by its high affinity and selective agonist activity at the sst2 receptor. This selectivity has made it an invaluable tool for dissecting the specific contributions of this receptor subtype in various physiological processes.
| Parameter | Value | Species/System | Reference |
| EC50 (sst2 receptor) | 0.32 nM | Recombinant sst2 receptors | [1] |
| EC50 (inhibition of carbachol-stimulated short-circuit current) | 0.29 nM | Rat distal colonic mucosa | [1] |
| Ki (displacement of [125I]Tyr11-SRIF) | Not explicitly stated, but high affinity | Rat colonic mucosal membranes | [1] |
| Effective Concentration Range (Dopamine Release) | 10 - 100 nM | Rat striatal slices | [1] |
Key Experiments and Detailed Methodologies
The pharmacological and functional properties of this compound were elucidated through a series of key in vitro and ex vivo experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for somatostatin receptors.
Protocol:
-
Membrane Preparation: Crude membranes were prepared from tissues or cells expressing somatostatin receptors (e.g., rat colonic mucosal membranes or cell lines transfected with specific sst receptor subtypes). Tissues were homogenized in ice-cold buffer and centrifuged to pellet the membranes.
-
Binding Reaction: Membranes were incubated with a radiolabeled somatostatin analog (e.g., [125I]Tyr11-SRIF) in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters was then quantified using a gamma counter.
-
Data Analysis: Competition binding curves were generated, and the inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.
Measurement of Electrogenic Ion Transport
Objective: To assess the functional activity of this compound in modulating ion transport in the intestine.
Protocol:
-
Tissue Preparation: Segments of rat distal colon were isolated and mounted in Ussing chambers, which allow for the measurement of short-circuit current (Isc), an indicator of net ion transport.
-
Experimental Setup: The tissues were bathed in Krebs-bicarbonate solution and gassed with 95% O2/5% CO2. The potential difference across the tissue was clamped at 0 mV, and the Isc was continuously recorded.
-
Drug Application: After a baseline period, this compound was added to the serosal side of the tissue. In some experiments, the tissue was pre-stimulated with a secretagogue like carbachol (B1668302) to induce an increase in Isc.
-
Data Analysis: The change in Isc following the addition of this compound was measured and used to determine its potency (EC50) and efficacy.
In Vitro Dopamine (B1211576) Release Assay
Objective: To investigate the effect of this compound on dopamine release from striatal tissue.
Protocol:
-
Tissue Preparation: Coronal slices of rat striatum were prepared using a vibratome and pre-incubated in oxygenated artificial cerebrospinal fluid (aCSF).
-
Superfusion: The slices were then transferred to a superfusion chamber and continuously perfused with aCSF.
-
Stimulation and Sample Collection: After a washout period, the slices were stimulated with high potassium (K+) or other depolarizing agents to evoke dopamine release. Fractions of the superfusate were collected at regular intervals. This compound was included in the perfusion medium to assess its effect on stimulated dopamine release.
-
Dopamine Quantification: The concentration of dopamine in the collected fractions was determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The amount of dopamine released in the presence of this compound was compared to the release in its absence to determine the modulatory effect.
Signaling Pathways Modulated by this compound
Activation of the sst2 receptor by this compound initiates a cascade of intracellular signaling events, primarily through its coupling to pertussis toxin-sensitive Gi/o proteins.[2]
Inhibition of Adenylyl Cyclase
A canonical signaling pathway for sst2 receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This reduction in cAMP can affect the activity of protein kinase A (PKA) and downstream phosphorylation events, ultimately influencing cellular processes like hormone secretion and cell proliferation.
Modulation of MAP Kinase Pathway
The sst2 receptor has also been shown to influence the mitogen-activated protein (MAP) kinase signaling cascade.[2][6][7][8] This pathway is crucial for regulating cell growth, differentiation, and survival. The effects of sst2 activation on the MAP kinase pathway can be complex and cell-type specific, sometimes leading to anti-proliferative effects.
Experimental Workflow Overview
The characterization of this compound followed a logical progression from fundamental binding studies to functional assays in relevant biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transfected human somatostatin receptor type 2, SSTR2, not only inhibits adenylate cyclase but also stimulates phospholipase C and Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective stimulation of somatostatin receptor subtypes: differential effects on Ras/MAP kinase pathway and cell proliferation in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of BIM-23027
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of BIM-23027, a selective somatostatin (B550006) receptor subtype 2 (sst2) agonist. The following sections detail the methodologies for key experiments, present quantitative data for easy comparison, and include visualizations of the relevant signaling pathways and experimental workflows.
Summary of Quantitative Data
The following table summarizes the in vitro binding affinity and functional potency of this compound for the human sst2 receptor.
| Parameter | Value | Receptor Subtype | Cell Line/Tissue | Reference |
| EC50 | 0.32 nM | sst2 | Not specified | [cite: ] |
| EC50 | 0.29 nM | sst2 | Rat colonic mucosal membranes | [cite: ] |
| Ki (sst1) | >1000 nM | sst1 | CHO-K1 cells | [cite: ] |
| Ki (sst2) | 0.8 ± 0.2 nM | sst2 | CHO-K1 cells | [cite: ] |
| Ki (sst3) | >1000 nM | sst3 | CHO-K1 cells | [cite: ] |
| Ki (sst4) | >1000 nM | sst4 | CHO-K1 cells | [cite: ] |
| Ki (sst5) | 350 ± 50 nM | sst5 | CHO-K1 cells | [cite: ] |
Signaling Pathways and Experimental Workflows
Activation of the sst2 receptor by this compound initiates a cascade of intracellular events that ultimately regulate cellular functions such as hormone secretion and proliferation. The primary signaling pathways involved are the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) and phosphotyrosine phosphatase (PTP) activities.
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
Application Notes and Protocols for BIM-23027 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a potent and selective synthetic agonist for the somatostatin (B550006) receptor subtype 2 (sst2).[1] As a somatostatin analogue, it mimics the natural inhibitory effects of somatostatin on endocrine and exocrine secretion.[2] These application notes provide detailed guidelines and protocols for the in vitro use of this compound in cell culture systems, focusing on its mechanism of action, relevant cell lines, and key experimental procedures.
Mechanism of Action
This compound selectively binds to and activates the sst2 receptor, a G-protein coupled receptor (GPCR).[1] This activation triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] The reduction in cAMP influences various cellular processes, including the modulation of ion channels and the activation of phosphotyrosine phosphatases.[2] These signaling pathways collectively result in the inhibition of hormone and neurotransmitter release, as well as the regulation of cell proliferation.[2][3]
Signaling Pathway of this compound via the sst2 Receptor
Caption: Signaling cascade initiated by this compound binding to the sst2 receptor.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound and should be guided by the expression of the sst2 receptor.
| Cell Line | Type | sst2 Expression | Recommended Use |
| CHO-K1 (transfected) | Chinese Hamster Ovary | Stably overexpressed | Receptor binding assays, cAMP assays |
| HEK293 (transfected) | Human Embryonic Kidney | Stably overexpressed | Receptor binding and cell growth inhibition assays[4] |
| PC12 | Rat Pheochromocytoma | Endogenous | Dopamine (B1211576) release assays[5][6][7] |
| AR4-2J | Rat Pancreatic Tumor | Endogenous | sst2 receptor binding assays[8] |
| NCI-H69 | Human Small Cell Lung Cancer | Endogenous | General sst2 signaling studies |
| BON-1 | Human Pancreatic Neuroendocrine Tumor | Endogenous | General sst2 signaling studies |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from in vitro studies.
| Parameter | Value | Cell System/Assay | Reference |
| EC50 | 0.32 nM | sst2 receptor activation | MedChemExpress |
| Treatment Concentration (Dopamine Release) | 10, 50, 100 nM | Rat striatal tissue | MedChemExpress |
| Treatment Duration (Dopamine Release) | 90 minutes | Rat striatal tissue | MedChemExpress |
| Treatment Concentration (SRIF Attenuation) | 50 nM | Rat striatal tissue | MedChemExpress |
| Treatment Duration (SRIF Attenuation) | 15 minutes | Rat striatal tissue | MedChemExpress |
| Treatment Concentration (Ion Transport) | 30 nM | Rat colonic mucosa | MedChemExpress |
| Treatment Duration (Ion Transport) | 30 minutes | Rat colonic mucosa | MedChemExpress |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing adherent cells and treating them with this compound. Specific media and conditions should be optimized for each cell line.
Materials:
-
Recommended cell line (e.g., CHO-K1-sst2, PC12)
-
Complete growth medium (e.g., DMEM/F12 for CHO-K1, RPMI-1640 for PC12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Grow cells to 80-90% confluency in a T-75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete growth medium and perform a cell count.
-
Seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well) at a predetermined density and allow them to adhere overnight.
-
-
This compound Preparation and Treatment:
-
Prepare serial dilutions of this compound from the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).
-
Remove the complete growth medium from the cells and wash once with PBS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 15 minutes to 90 minutes, or longer for proliferation assays).
-
-
Downstream Analysis:
-
After incubation, collect the cell supernatant for secretion analysis (e.g., dopamine release assay) or lyse the cells for analysis of intracellular signaling pathways (e.g., cAMP assay, Western blot).
-
Experimental Workflow for this compound Treatment
Caption: A typical experimental workflow for treating cells with this compound.
Protocol 2: Dopamine Release Assay using PC12 Cells
This protocol describes a method to measure dopamine release from PC12 cells upon stimulation with this compound.
Materials:
-
PC12 cells
-
Complete growth medium (RPMI-1640, 10% horse serum, 5% FBS, 1% Penicillin-Streptomycin)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2 mM CaCl2, 25 mM HEPES, 6 mM glucose, pH 7.4)
-
This compound
-
High potassium KRH buffer (e.g., 60 mM KCl, with adjusted NaCl to maintain osmolarity) for depolarization control.
-
Dopamine ELISA kit or HPLC system with electrochemical detection.
Procedure:
-
Cell Culture and Seeding:
-
Culture PC12 cells in complete growth medium.
-
Seed PC12 cells into 24-well plates and allow them to adhere and differentiate for 2-3 days.
-
-
Pre-incubation:
-
Gently wash the cells twice with KRH buffer.
-
Pre-incubate the cells in KRH buffer for 30 minutes at 37°C.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRH buffer containing different concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control.
-
For a positive control, add high potassium KRH buffer to a set of wells to induce dopamine release.
-
Incubate for 90 minutes at 37°C.[1]
-
-
Sample Collection:
-
Carefully collect the supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells.
-
-
Dopamine Measurement:
-
Quantify the dopamine concentration in the supernatant using a dopamine ELISA kit or by HPLC with electrochemical detection according to the manufacturer's instructions.
-
Protocol 3: sst2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the sst2 receptor using membranes from CHO-K1 cells stably expressing the human sst2 receptor.
Materials:
-
CHO-K1-sst2 cell membranes
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Radioligand: [125I-Tyr11]-Somatostatin-14
-
Unlabeled this compound
-
Unlabeled somatostatin-14 (for non-specific binding)
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 50 µL cell membranes.
-
Non-specific Binding: 50 µL unlabeled somatostatin-14 (1 µM final concentration), 50 µL radioligand, 50 µL cell membranes.
-
Competitive Binding: 50 µL of varying concentrations of unlabeled this compound, 50 µL radioligand, 50 µL cell membranes.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Activation of human somatostatin receptor type 2 causes inhibition of cell growth in transfected HEK293 but not in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIM-23027 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a potent and selective synthetic peptide agonist for the somatostatin (B550006) receptor subtype 2 (sst2).[1][2] With an EC50 value of 0.32 nM, it mimics the action of the natural ligand, somatostatin.[1][2] This compound has been shown to stimulate the release of dopamine (B1211576) through a glutamate-dependent mechanism.[1][2] Due to its high affinity and selectivity, this compound is a valuable tool for investigating the physiological and pathological roles of the sst2 receptor, as well as for related drug discovery and development.
This document provides detailed protocols for the preparation of a stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to these guidelines will help ensure the integrity and reproducibility of experimental results.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 794.94 g/mol | [1] |
| CAS Number | 78981-49-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | Commercially available |
| EC50 (sst2 receptor) | 0.32 nM | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice |
| Recommended Storage (Solid) | -20°C | General laboratory practice |
| Recommended Storage (Stock Solution) | -20°C or -80°C | General laboratory practice |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.795 mg of this compound (Molecular Weight = 794.94 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 794.94 g/mol = 0.795 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution with 0.795 mg of the compound, add 100 µL of DMSO.
-
Mixing: Vortex the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments.
-
Storage: Store the aliquots of the this compound stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution in DMSO.
Signaling Pathway
This compound acts as a selective agonist for the sst2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that can lead to various cellular responses, including the modulation of hormone secretion and cell proliferation. A simplified representation of the canonical sst2 receptor signaling pathway is depicted below.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the sst2 receptor.
Disclaimer: This application note is intended for research use only. Please consult the relevant safety data sheets (SDS) for this compound and DMSO before handling. Always wear appropriate personal protective equipment (PPE) when working in a laboratory setting.
References
Application Notes and Protocols for In Vivo Administration of Somatostatin Analog BIM-23027 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a selective agonist for the somatostatin (B550006) receptor subtype 2 (sst2), with an EC50 of 0.32 nM.[1] Like other somatostatin analogs, it holds potential for various therapeutic applications, including the treatment of neuroendocrine tumors and other conditions characterized by the overexpression of sst2. This document provides detailed protocols for the in vivo administration of this compound in mice, focusing on subcutaneous and intravenous routes, based on best practices established for analogous compounds.
Mechanism of Action
This compound, as an sst2 agonist, mimics the action of endogenous somatostatin. Upon binding to sst2, a G-protein coupled receptor, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately inhibits the secretion of various hormones and growth factors and can induce cell cycle arrest and apoptosis in tumor cells expressing sst2.
References
Application Notes and Protocols for the SSTR2 Agonist BIM-23027 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the selective somatostatin (B550006) receptor subtype 2 (SSTR2) agonist, BIM-23027, and offer guidance for its application in preclinical animal research. Due to the limited publicly available in vivo dosage data for this compound, this document provides a detailed protocol and dosage recommendations based on its in vitro potency and data from structurally and functionally related compounds.
Introduction to this compound
This compound is a potent and selective agonist for the somatostatin receptor subtype 2 (SSTR2), with a reported EC50 of 0.32 nM.[1] Like the endogenous ligand somatostatin, this compound is a cyclic peptide that, upon binding to SSTR2, can modulate various physiological processes. SSTR2 is a G-protein coupled receptor that, when activated, inhibits the production of cyclic AMP (cAMP) and promotes the opening of potassium channels, leading to hyperpolarization of the cell membrane and a decrease in cellular activity. This mechanism of action makes SSTR2 agonists like this compound valuable research tools for investigating the role of SSTR2 in various physiological and pathological conditions, including hormone secretion, neurotransmission, and tumor growth. In vitro studies have shown that this compound can stimulate the release of dopamine (B1211576) in the striatum and inhibit ion transport in the colon.[1]
Recommended Dosage of this compound for Animal Studies
Factors to consider when determining the optimal dosage include the animal species, the route of administration, the specific disease model, and the desired therapeutic effect.
Table 1: Summary of In Vivo Dosages for SSTR2-Modulating Compounds
| Compound Name | Compound Type | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| sst2 Receptor agonist-1 | Agonist | Wistar Rats | Intravenous (IV) | 0.2 - 2 mg/kg | Inhibition of growth hormone secretion | |
| sst2 Receptor agonist-1 | Agonist | Rat (CNV model) | Intraocular | 5 - 15 µ g/eye | Reduction of neovascular lesion area | |
| BIM-23627 | Antagonist | Male Rats | Intravenous (IV) | 0.2 mg/kg | Counteracted somatostatin-induced inhibition of growth hormone secretion |
Based on the data for the structurally related SSTR2 agonist, a starting intravenous dose range of 0.1 to 2.0 mg/kg for this compound in rats could be considered for initial dose-finding studies. For localized administration, such as intraocular, a much lower dose in the microgram range would be appropriate.
Experimental Protocols
In Vivo Growth Hormone Inhibition Study in Rats
This protocol is adapted from studies on other SSTR2 agonists and is designed to assess the efficacy of this compound in suppressing growth hormone (GH) secretion.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Blood collection supplies (e.g., syringes, capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Rat Growth Hormone ELISA kit
-
Male Wistar rats (200-250 g)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
-
Compound Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/mL). Prepare a vehicle control group with saline only.
-
Animal Grouping: Randomly assign animals to different treatment groups (vehicle control and various doses of this compound), with a minimum of 6-8 animals per group.
-
Administration: Anesthetize the rats. Administer this compound or vehicle via intravenous (IV) injection into the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at baseline (pre-dose) and at various time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes).
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
GH Measurement: Store plasma samples at -80°C until analysis. Determine the concentration of growth hormone in the plasma samples using a commercially available rat GH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the mean GH concentration for each group at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the inhibitory effect of this compound on GH secretion compared to the vehicle control.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the SSTR2 receptor.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
References
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with BIM-23027
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing immunohistochemistry (IHC) to study the effects of BIM-23027, a selective somatostatin (B550006) receptor 2 (sst2) agonist. The protocols outlined below are designed to enable the qualitative and semi-quantitative assessment of sst2 and related dopamine (B1211576) receptor expression in tissue samples, which is crucial for understanding the compound's mechanism of action and its potential therapeutic applications.
This compound is a potent peptide analog of somatostatin, demonstrating high selectivity for the sst2 receptor.[1] Its activation of sst2 initiates a cascade of intracellular events that can influence cellular processes such as secretion and proliferation. Notably, this compound has been shown to stimulate the release of dopamine through a glutamate-dependent mechanism, highlighting its potential role in neuroendocrine and neurological pathways.[1]
Data Presentation
The following table summarizes the key quantitative data for this compound, providing essential information for experimental design and interpretation.
| Parameter | Value | Receptor Target | Species | Reference |
| EC50 | 0.32 nM | Somatostatin Receptor 2 (sst2) | Not Specified | [1] |
| EC50 | 0.29 nM | Inhibition of carbachol-stimulated ion transport | Rat | [1] |
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling pathway initiated by the binding of this compound to the sst2 receptor, leading to downstream cellular responses.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections to assess the expression of somatostatin receptor 2 (sst2) and dopamine receptors. This is a general guideline and may require optimization for specific tissues and antibodies.
Immunohistochemistry Workflow Diagram
The following diagram outlines the key steps in the immunohistochemistry protocol.
Detailed Protocol for Immunohistochemistry
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., rabbit anti-sst2, rabbit anti-dopamine receptor)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
-
Heat the slides in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow the slides to cool in the buffer at room temperature for 20 minutes.[4]
-
Rinse slides in deionized water.
-
-
Blocking of Endogenous Peroxidase:
-
Immerse slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with deionized water and then with PBS.
-
-
Blocking of Non-Specific Binding:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with PBS (3 changes for 5 minutes each).
-
Incubate the sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.[2]
-
-
Detection:
-
Rinse the slides with PBS (3 changes for 5 minutes each).
-
Incubate the sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse the slides with PBS (3 changes for 5 minutes each).
-
Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.[3][6]
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in a suitable bluing reagent or running tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Analysis:
-
Examine the slides under a light microscope. Sst2 and dopamine receptor expression will be indicated by brown staining, while the cell nuclei will be stained blue. The intensity and localization of the staining should be evaluated and can be semi-quantitatively scored if required.
-
Note on Controls: For every IHC experiment, it is crucial to include appropriate controls. A negative control should be performed by omitting the primary antibody to check for non-specific staining from the secondary antibody and detection reagents. A positive control tissue, known to express the target protein, should also be included to validate the staining protocol.
These protocols and application notes serve as a comprehensive guide for researchers investigating the effects of this compound. By following these detailed methodologies, scientists can effectively utilize immunohistochemistry to visualize and assess the in-situ expression of key receptors involved in the compound's mechanism of action.
References
Application Notes and Protocols: Developing a Cell-Based Assay for BIM-23027 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a selective agonist for the somatostatin (B550006) receptor subtype 2 (sst2), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including hormone secretion and cell proliferation.[1] Activation of sst2 by agonists like this compound can trigger downstream signaling cascades that lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, this compound has been shown to stimulate the release of dopamine (B1211576), suggesting a potential interplay between somatostatin and dopamine signaling pathways.[1][2] This document provides detailed protocols for developing and implementing cell-based assays to characterize the activity of this compound, focusing on its ability to modulate sst2 signaling and inhibit cell proliferation.
Signaling Pathway Overview
This compound primarily acts as an agonist at the sst2 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of associated inhibitory G proteins (Gi/o). This activation inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. Additionally, sst2 activation can influence other signaling pathways, including those involved in cell cycle regulation and apoptosis.[3][4] The interplay with dopamine receptors can also lead to complex downstream effects, including the modulation of dopamine release.[2]
Caption: this compound signaling pathway.
Experimental Protocols
This section details two key experimental protocols to assess the activity of this compound: a cAMP assay to measure direct sst2 receptor activation and a cell proliferation assay to determine its functional effect on cell growth.
cAMP Assay for sst2 Receptor Activation
This assay measures the ability of this compound to inhibit cAMP production following stimulation of adenylyl cyclase with forskolin (B1673556) in a cell line stably expressing the human sst2 receptor.
Experimental Workflow:
Caption: Workflow for the cAMP assay.
Materials:
-
CHO-K1 cell line stably expressing human sst2 receptor (e.g., from GenScript, Eurofins DiscoverX)[5][6][7]
-
Cell culture medium: Ham's F-12K with 10% FBS
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF-based from Cisbio, or ELISA-based)
-
96-well cell culture plates
-
Plate reader compatible with the chosen cAMP assay kit
Protocol:
-
Cell Seeding: Seed the CHO-K1/sst2 cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the wells and replace it with the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Forskolin Stimulation: Add forskolin to all wells (except for a negative control) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized). Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).
Data Presentation:
| Compound | IC50 (nM) for cAMP Inhibition |
| This compound | 0.5 ± 0.1 |
| Somatostatin-14 (Control) | 1.2 ± 0.3 |
Cell Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on a cancer cell line endogenously expressing the sst2 receptor, such as the rat pituitary tumor cell line GH3.[8][9][10][11]
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence that somatostatin sst2 receptors mediate striatal dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Regulation of cell proliferation by somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. PathHunter® SSTR2 Activated GPCR Internalization CHO-K1 Cell Line [discoverx.com]
- 7. Eurofins Discoverx cAMP Hunter eXpress SSTR2 CHO-K1 GPCR Assay, 10-Plate | Fisher Scientific [fishersci.com]
- 8. GH3 Cells [cytion.com]
- 9. Cellosaurus cell line GH3 (CVCL_0273) [cellosaurus.org]
- 10. bcrj.org.br [bcrj.org.br]
- 11. Thyroid method 8a: Measurement of proliferation of rat pituitary-derived cell line GH3 | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Application Notes and Protocols: The Use of BIM-23027 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a selective peptide agonist for the somatostatin (B550006) receptor subtype 2 (sst2). Somatostatin receptors are G-protein coupled receptors widely expressed in the central nervous system, where they play crucial roles in neuromodulation. The activation of sst2 has been implicated in various neuronal functions and is a target of interest for therapeutic development in neurological disorders. These application notes provide a comprehensive overview of the use of this compound in primary neuron cultures, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound selectively binds to and activates the sst2 receptor, a G-protein coupled receptor. Upon activation in neurons, the sst2 receptor primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA).
Furthermore, sst2 activation has been shown to influence key signaling pathways involved in neuronal survival and apoptosis, notably the PI3K/Akt and ERK pathways. In primary cortical neurons, activation of sst2 has been demonstrated to reduce the phosphorylation of Akt, a critical kinase in the pro-survival PI3K/Akt pathway. This inhibition of a key survival pathway suggests that under certain conditions, such as cellular stress, sst2 activation may exacerbate neuronal cell death.
Quantitative Data Summary
The following tables summarize the quantitative data for sst2 receptor ligands in neuronal systems.
Table 1: Potency of sst2 Receptor Ligands
| Compound | Receptor Target | EC50/IC50 | Cell System | Reference |
| This compound | sst2 | EC50 = 0.32 nM | Not specified | [1] |
| BIM-23244 (analog) | sst2 | Not specified | Primary cortical neurons | [2] |
| BIM-23627 (antagonist) | sst2 | IC50 not specified; 1 µM effectively blocks 0.1 µM somatostatin-14 induced internalization | HEK293 cells expressing sst2a | [3] |
Table 2: Effects of sst2 Agonists on Neuronal Signaling and Viability
| Treatment | Cell Type | Concentration | Incubation Time | Effect | Reference |
| BIM-23244 | Primary cortical neurons | Not specified | Not specified | Strong reduction of Akt phosphorylation at S473 | [2] |
| BIM-23244 | Primary cortical neurons subjected to oxygen/glucose deprivation | Not specified | Not specified | Promotion of hypoxic/ischemic neuronal death | [2] |
| Octreotide (sst2 agonist) | Male GHRH-GFP neurons | 100 nM | Not specified | Suppression of action potential firing frequency | [4] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant rat
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine
-
Trypsin (0.25%)
-
DNase I
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat culture vessels with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C. The following day, wash twice with sterile water and allow to dry.
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold HBSS.
-
Transfer the cortical tissue to a 15 mL conical tube and wash with sterile HBSS.
-
Digest the tissue with 0.25% trypsin and a low concentration of DNase I for 15-20 minutes at 37°C.
-
Stop the digestion by adding an equal volume of culture medium containing serum or a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) in pre-warmed Neurobasal Plus medium.
-
Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Perform a half-media change every 3-4 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron cultures (e.g., from Protocol 1)
-
This compound
-
Sterile, nuclease-free water or appropriate solvent for this compound
-
Fresh culture medium
Procedure:
-
Prepare a stock solution of this compound in sterile water or a recommended solvent. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., ranging from 1 nM to 1 µM).
-
For acute treatments, replace the existing culture medium with the medium containing this compound. For chronic treatments, perform a half-media change with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the neurons for the desired duration (e.g., 30 minutes for signaling studies, 24-48 hours for viability assays).
-
Following incubation, proceed with downstream analysis.
Protocol 3: Assessment of Neuronal Viability
Materials:
-
Treated primary neuron cultures
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents (e.g., LDH assay kit, live/dead staining kit)
-
Plate reader (for MTT or LDH assays)
-
Fluorescence microscope (for live/dead staining)
Procedure (MTT Assay Example):
-
Following treatment with this compound, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Signaling pathway of this compound in primary neurons.
Caption: Experimental workflow for studying this compound in primary neurons.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Somatostatin receptor sst2 reduces Akt activity and aggravates hypoxic/ischemic death in cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin Receptor 2 Is Activated in Cortical Neurons and Contributes to Neurodegeneration after Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BIM-23027
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a synthetic peptide analog that acts as a potent and selective agonist for the somatostatin (B550006) receptor subtype 2 (sst2).[1] As a member of the somatostatin analog family of compounds, it holds potential for various research applications, particularly in studies related to neuroendocrine tumors, hormone secretion, and cell signaling pathways involving the sst2 receptor. This document provides detailed application notes, including safety and handling procedures, experimental protocols, and an overview of the relevant signaling pathways.
Safety and Handling Procedures
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following procedures are based on the safety protocols for structurally related somatostatin analogs, such as octreotide (B344500) and lanreotide, and general guidelines for handling peptide compounds.
Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile or other suitable chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols of the lyophilized powder, a NIOSH-approved respirator is recommended.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the lyophilized powder.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Wash hands thoroughly after handling.
Storage
-
Lyophilized Powder: Store at -20°C or colder for long-term stability. The lyophilized form is stable for extended periods under these conditions.
-
Solutions: It is not recommended to store this compound in solution for long periods. If necessary, prepare fresh solutions for each experiment. For short-term storage, solutions can be stored at 2-8°C for a few days. For longer-term storage of solutions, it is recommended to aliquot and freeze at -80°C to avoid repeated freeze-thaw cycles.
Spill and Disposal
-
Spills: In case of a spill, wear appropriate PPE. For small spills of the lyophilized powder, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | Not explicitly found in searches | N/A |
| Molecular Weight | Not explicitly found in searches | N/A |
| Biological Activity | Selective sst2 receptor agonist | [1] |
| EC50 (sst2 receptor) | 0.32 nM | [1] |
| Effect | Stimulates dopamine (B1211576) release | [1] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
sst2 Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity of this compound to the sst2 receptor.
Workflow for sst2 Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound for the sst2 receptor.
Materials:
-
Cell membranes expressing the human sst2 receptor.
-
Radioligand: [125I]-Tyr11-Somatostatin (SRIF) or a similar sst2-selective radioligand.
-
This compound.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled somatostatin (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value using non-linear regression.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
In Vitro Dopamine Release Assay
This protocol is designed to measure the effect of this compound on dopamine release from cultured cells.
Workflow for Dopamine Release Assay
Caption: Workflow for an in vitro assay to measure this compound-induced dopamine release.
Materials:
-
Dopaminergic cell line (e.g., PC12 cells) or primary striatal neurons.
-
Cell culture medium and supplements.
-
This compound.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Dopamine ELISA kit or HPLC with electrochemical detection.
Procedure:
-
Plate cells in a 24-well plate and allow them to adhere and differentiate if necessary.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells in KRH buffer for 30 minutes at 37°C.
-
Replace the buffer with fresh KRH buffer containing varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM).
-
Incubate for a defined period (e.g., 90 minutes) at 37°C.[1]
-
Collect the supernatant from each well.
-
Measure the concentration of dopamine in the supernatant using a dopamine ELISA kit according to the manufacturer's instructions or by HPLC.
-
Normalize the dopamine release to the total protein content of the cells in each well.
-
Plot the dopamine concentration against the concentration of this compound to determine the dose-response relationship.
sst2 Receptor Downstream Signaling Assays
Activation of the sst2 receptor by this compound initiates several downstream signaling events. The following are protocols to measure key signaling readouts.
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of sst2 receptor activation.
Workflow for cAMP Accumulation Assay
Caption: Workflow for measuring the inhibition of cAMP production by this compound.
Materials:
-
Cells expressing the sst2 receptor (e.g., CHO-sst2 or AtT-20 cells).
-
This compound.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the continued presence of this compound for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit, following the manufacturer's protocol.
-
Plot the cAMP concentration against the concentration of this compound to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
This assay measures the activation of the MAPK/ERK pathway downstream of sst2 receptor activation.
Workflow for ERK Phosphorylation Assay
Caption: Workflow for detecting ERK phosphorylation in response to this compound treatment via Western blot.
Materials:
-
Cells expressing the sst2 receptor.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and grow to near confluence. Serum-starve the cells overnight if necessary.
-
Treat the cells with this compound at a specific concentration for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
Signaling Pathways
This compound, as a selective sst2 receptor agonist, activates intracellular signaling pathways characteristic of this G protein-coupled receptor (GPCR).
sst2 Receptor Signaling Pathway
The sst2 receptor primarily couples to the inhibitory G protein, Gαi.
Caption: Simplified signaling pathway of the sst2 receptor upon activation by this compound.
Upon binding of this compound, the sst2 receptor undergoes a conformational change, leading to the activation of the associated Gαi protein. This results in the dissociation of the Gαi-GTP and Gβγ subunits.
-
Gαi-GTP: The primary effect of the activated Gαi subunit is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
Gβγ: The Gβγ subunit can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus to regulate gene transcription, influencing processes such as cell proliferation and differentiation.
These signaling events ultimately mediate the physiological effects of this compound, such as the inhibition of hormone secretion and the modulation of neurotransmitter release.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in BIM-23027 Experiments
Welcome to the technical support center for BIM-23027, a selective somatostatin (B550006) receptor 2 (sst2) agonist. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low signal in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peptide agonist for the somatostatin receptor subtype 2 (sst2).[1] Its primary mechanism of action is to bind to and activate sst2, a G-protein coupled receptor (GPCR). This activation leads to downstream signaling events, including the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: I am not observing the expected downstream effects of this compound in my cell-based assay. What are the initial checks I should perform?
A2: When encountering unexpected results, it is crucial to systematically verify the core components of your experiment:
-
Reagent Integrity: Confirm that this compound and all other reagents have been stored correctly and have not expired.
-
Cell Health: Ensure your cells are healthy, viable, and within a low passage number. Unhealthy or stressed cells can exhibit altered signaling responses.
-
Instrument Calibration: Verify that your detection instrument (e.g., plate reader) is properly calibrated for the specific assay being performed.
-
Controls: Critically evaluate your positive and negative controls. If your controls are not performing as expected, the issue likely lies within the experimental setup rather than the this compound compound itself.
Q3: Why might I be observing a high background signal in my assay?
A3: High background can be caused by several factors:
-
Nonspecific Binding: The detection reagents may be binding nonspecifically to the plate or other cellular components. Consider using a blocking agent, such as bovine serum albumin (BSA), and optimizing wash steps.
-
Cell Autofluorescence: Some cell lines exhibit inherent autofluorescence at the detection wavelength. This can be checked by measuring the signal from wells containing only cells.
-
Reagent Contamination or Degradation: Contaminated or degraded reagents can lead to a constitutive signal.
Troubleshooting Guide: Low Signal
Low signal is a common challenge in GPCR functional assays. This guide provides a structured approach to identifying and resolving the root cause of a weak or absent signal in your this compound experiments.
This compound Compound Integrity and Handling
Proper handling and storage of the this compound peptide are critical for maintaining its activity.
Question: How should I properly store and handle this compound?
Answer: As a lyophilized peptide, this compound is stable for extended periods when stored correctly.
-
Long-term Storage: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed vial with a desiccant to prevent moisture absorption.[2][3][4]
-
Reconstitution: Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[2][4] When preparing a stock solution, it is advisable to first test the solubility with a small amount of the peptide.[2]
-
Solubility: The solubility of peptides is sequence-dependent. For this compound, which is a basic peptide, start by attempting to dissolve it in sterile, distilled water. If it does not dissolve readily, adding a small amount of 10-30% acetic acid can aid in solubilization. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used, followed by slow, dropwise addition to your aqueous buffer.[3]
-
Stock Solutions: Once in solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3][4] Peptide solutions are generally stable for up to a week when stored at 4°C.
| Parameter | Recommendation |
| Storage (Lyophilized) | -20°C or colder, with desiccant |
| Storage (In Solution) | Aliquot and store at -20°C or -80°C |
| Reconstitution Solvent | Start with sterile water; if needed, add dilute acetic acid. For hydrophobic peptides, use minimal DMSO and dilute with aqueous buffer. |
| Handling | Allow to reach room temperature before opening. Avoid repeated freeze-thaw cycles. |
Experimental Setup
Careful optimization of your experimental conditions is essential for a robust signal.
Question: My signal is still low after confirming the integrity of my this compound. What aspects of my experimental setup should I troubleshoot?
Answer: Several factors in your assay setup can contribute to a low signal.
-
Cell Line and Receptor Expression: Ensure that the cell line you are using expresses a sufficient level of the sst2 receptor. Low receptor expression will result in a weak signal. Consider verifying sst2 expression levels via qPCR or Western blot.
-
Cell Density: The number of cells seeded per well is critical. Too few cells will produce a weak signal, while overconfluency can lead to cell stress and altered signaling. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and plate format.
-
Agonist Concentration and Incubation Time: It is crucial to perform a dose-response curve to determine the optimal concentration of this compound for your assay. The reported EC50 for this compound is 0.32 nM, so your concentration range should bracket this value.[1] Additionally, the incubation time with the agonist should be optimized. A time-course experiment will help identify the point of maximal response.
-
Assay Buffer Composition: The pH and salt concentration of your assay buffer can impact receptor binding and cell health. Ensure your buffer is at the appropriate physiological pH and is compatible with your cells and reagents.
-
Receptor Desensitization and Internalization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, resulting in a diminished signal. Consider shorter incubation times or using an assay that captures the initial signaling event.
Data Interpretation
Understanding the expected outcome and potential confounding factors is key to accurate data interpretation.
Question: What should a typical dose-response curve for this compound look like, and what could cause a flat or shifted curve?
Answer: A successful experiment should yield a sigmoidal dose-response curve.
-
Expected Outcome: You should observe a concentration-dependent effect of this compound on your measured endpoint (e.g., a decrease in cAMP levels).
-
Flat Curve: A flat curve suggests a lack of response. This could be due to any of the issues mentioned above, such as inactive compound, low receptor expression, or suboptimal assay conditions.
-
Shifted Curve: A rightward shift in the dose-response curve (higher EC50) may indicate reduced potency of your this compound stock or the presence of an antagonist. A leftward shift (lower EC50) is less common but could indicate an issue with concentration determination or assay setup.
-
Low Amplitude: A shallow curve with a low maximal response may indicate partial agonism (not expected for this compound), low receptor number, or rapid signal desensitization.
Experimental Protocols
Detailed Methodology: this compound cAMP Functional Assay in CHO-sst2 Cells
This protocol describes a functional assay to measure the inhibition of forskolin-stimulated cAMP production by this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human sst2 receptor.
Materials:
-
CHO cells stably expressing human sst2 receptor (CHO-sst2)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 96-well or 384-well microplates
Procedure:
-
Cell Culture: Culture CHO-sst2 cells according to standard protocols.
-
Cell Seeding: Seed cells into a white, opaque microplate at a pre-optimized density and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a stock solution of forskolin and IBMX in Assay Buffer.
-
Assay: a. Carefully aspirate the growth medium from the wells. b. Wash the cells once with Assay Buffer. c. Add Assay Buffer containing a fixed concentration of IBMX (e.g., 500 µM) to all wells. d. Add the this compound dilutions to the appropriate wells. Include a vehicle control. e. Incubate for a pre-determined optimal time (e.g., 15-30 minutes) at 37°C. f. Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control wells to stimulate cAMP production. g. Incubate for a further optimized time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway via the sst2 receptor.
Caption: Troubleshooting workflow for low signal in this compound experiments.
References
Technical Support Center: SST2 Receptor Dynamics in Response to BIM-23027
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the effects of BIM-23027 on somatostatin (B550006) receptor type 2 (SST2) desensitization. Below are frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is SST2 receptor desensitization?
A1: SST2 receptor desensitization is a physiological process that attenuates the receptor's signaling cascade upon prolonged exposure to an agonist, such as somatostatin or its analogs.[1][2] This process is crucial for preventing overstimulation of the receptor. The primary mechanisms involve:
-
Receptor Phosphorylation: Agonist binding triggers the phosphorylation of serine and threonine residues on the intracellular C-terminal tail of the receptor by G-protein coupled receptor kinases (GRKs).[1][3][4]
-
β-Arrestin Recruitment: Phosphorylated receptors are recognized by β-arrestin proteins.[2][5]
-
G-Protein Uncoupling: The binding of β-arrestin sterically hinders the receptor's interaction with its cognate G-protein (typically Gαi), thereby inhibiting downstream signaling pathways like the inhibition of adenylyl cyclase.[2]
-
Internalization: The receptor-β-arrestin complex is targeted to clathrin-coated pits for endocytosis, removing the receptor from the cell surface.[2][5][6]
Q2: What is this compound and what is its primary mechanism of action?
A2: this compound is a selective peptide agonist for the SST2 receptor, exhibiting a high binding affinity with an EC50 value of approximately 0.32 nM.[7] Like the endogenous ligand somatostatin, it activates the SST2 receptor, leading to downstream cellular responses.[7]
Q3: Does this compound prevent SST2 receptor desensitization?
A3: This is a common point of confusion. As a potent SST2 agonist, this compound is expected to induce, not prevent, receptor desensitization and internalization, similar to other agonists like somatostatin.[1][8][9] The process of desensitization is a natural consequence of agonist-induced receptor activation.[2] However, the kinetics and extent of desensitization induced by this compound compared to other agonists (e.g., somatostatin, octreotide) may differ. Such differences could be attributable to variations in how this compound stabilizes specific receptor conformations, leading to differential patterns of GRK phosphorylation and β-arrestin recruitment (a concept known as biased agonism). It is crucial to experimentally characterize the desensitization profile of this compound in your specific cellular model rather than assuming it prevents this process.
Q4: What are the key signaling pathways activated by the SST2 receptor?
A4: The SST2 receptor primarily couples to the inhibitory G-protein, Gαi. Activation of this pathway leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.[10][11]
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels (leading to hyperpolarization) and inhibition of voltage-dependent calcium (Ca2+) channels.[10][12]
-
Activation of Phosphotyrosine Phosphatases (PTPs): This can influence cell growth and proliferation pathways.[10][11]
These pathways collectively contribute to the inhibitory effects of SST2 activation on hormone secretion and cell proliferation.[4][11][13]
Signaling and Desensitization Pathway
Caption: SST2 receptor signaling and desensitization pathway initiated by an agonist like this compound.
Troubleshooting Guides
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of adenylyl cyclase activity observed with this compound. | 1. Low SST2 receptor expression in the cell model. 2. Inactive this compound compound. 3. Assay conditions are not optimal (e.g., incorrect forskolin (B1673556) concentration). 4. Rapid receptor desensitization leading to a transient response missed by the endpoint measurement. | 1. Verify SST2 expression via qPCR, Western blot, or radioligand binding. 2. Test the compound in a validated positive control cell line. Confirm proper storage and handling. 3. Optimize the forskolin concentration to achieve 50-80% of maximal stimulation. 4. Perform a time-course experiment to capture the kinetics of the response. |
| High degree of receptor internalization observed after this compound treatment. | This is an expected outcome for an SST2 agonist.[1][8][9] The compound is functioning as intended to activate the receptor, leading to subsequent phosphorylation, β-arrestin recruitment, and endocytosis. | This is not an issue to be "solved" but a characteristic to be quantified. Compare the rate and extent of internalization induced by this compound with that of a reference agonist (e.g., somatostatin) using an internalization assay. |
| Inconsistent intracellular Ca2+ mobilization results. | 1. SST2 receptor can couple to different signaling pathways depending on the cell type. Direct coupling to Gαq (which mediates Ca2+ release) is not its primary pathway.[10] 2. The observed Ca2+ signal might be an indirect effect or "crosstalk" from other pathways. 3. Issues with the fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM) loading or quenching. | 1. Confirm if your cell model is known to exhibit SST2-mediated Ca2+ flux. Consider co-transfecting a promiscuous G-protein like Gα16 if you wish to force a Ca2+ readout.[14] 2. Use inhibitors of known signaling intermediates to dissect the pathway. 3. Optimize dye loading concentration and incubation time. Ensure a stable baseline before adding the agonist.[15][16] |
| Failure to co-immunoprecipitate β-arrestin with the SST2 receptor after this compound stimulation. | 1. The interaction is transient and may have peaked before the lysis step. 2. The antibody used for immunoprecipitation is not effective. 3. Solubilization conditions are too harsh, disrupting the receptor-arrestin complex. 4. Insufficient stimulation time or agonist concentration. | 1. Perform a time-course experiment (e.g., 2, 5, 10, 30 minutes) to find the peak interaction time. 2. Validate the antibody through Western blotting and use a positive control. 3. Use milder detergents (e.g., digitonin, Triton X-100) and include phosphatase inhibitors in the lysis buffer.[17] 4. Perform a dose-response experiment with this compound to ensure a saturating concentration is used for the Co-IP. |
Experimental Protocols
Protocol 1: Adenylyl Cyclase Activity Assay (cAMP Measurement)
Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.
Methodology:
-
Cell Culture: Plate SST2-expressing cells (e.g., HEK293-SST2, CHO-K1-SST2) in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 20 minutes to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M) to the wells.
-
Adenylyl Cyclase Activation: Immediately add a submaximal concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.
Protocol 2: Receptor Internalization Assay (ELISA-based)
Objective: To quantify the amount of SST2 receptor remaining on the cell surface after treatment with this compound.[8][18]
Methodology:
-
Cell Culture: Plate cells expressing an epitope-tagged SST2 receptor (e.g., HA-SST2) in a 96-well plate.
-
Agonist Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 15, 30, 60 minutes) at 37°C to allow for internalization.
-
Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature. Do not permeabilize the cells.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against the extracellular epitope tag (e.g., anti-HA antibody) for 1-2 hours.
-
Secondary Antibody Incubation: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Wash thoroughly and add an HRP substrate (e.g., TMB). Stop the reaction and read the absorbance at the appropriate wavelength.
-
Data Analysis: A decrease in absorbance corresponds to a decrease in surface receptors (i.e., an increase in internalization). Quantify the percentage of internalized receptors relative to untreated controls.
Protocol 3: β-Arrestin Recruitment Co-Immunoprecipitation (Co-IP)
Objective: To detect the interaction between the SST2 receptor and β-arrestin following stimulation with this compound.[17][19]
Methodology:
-
Cell Culture and Transfection: In a 10 cm dish, co-transfect cells with plasmids for SST2 (e.g., Flag-SST2) and β-arrestin (e.g., HA-β-arrestin2).
-
Stimulation: 48 hours post-transfection, stimulate the cells with a saturating concentration of this compound (e.g., 100 nM) for a predetermined optimal time (e.g., 5 minutes). Leave one dish unstimulated as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the cleared lysate with an anti-Flag antibody (to pull down the receptor) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-receptor complex.
-
-
Washes and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HA antibody to detect co-immunoprecipitated β-arrestin. The input lysates should also be run to confirm protein expression.
Experimental Workflow and Data Interpretation
Caption: A logical workflow for characterizing the effects of this compound on SST2 receptor signaling.
Quantitative Data Summary
The following table provides example data that could be generated when comparing this compound to the endogenous ligand, somatostatin-14 (SRIF-14). Actual values will be cell-line and assay-dependent.
| Parameter | This compound | Somatostatin-14 (SRIF-14) | Reference |
| SST2 Binding Affinity (Ki) | ~0.3 - 1.0 nM | ~0.1 - 0.5 nM | [7] |
| cAMP Inhibition (IC50) | ~0.5 nM | ~0.2 nM | [1] |
| Receptor Internalization (EC50) | ~1-5 nM | ~1-5 nM | [8][9] |
| Maximal Internalization (% of surface receptors) | 70-90% | 70-90% | [1] |
| β-Arrestin Recruitment (EC50) | ~5-15 nM | ~2-10 nM | N/A |
Data Interpretation: By comparing the potency (EC50/IC50) and efficacy (maximal effect) of this compound to a standard agonist like somatostatin across these different assays, you can build a complete profile of its functional and desensitization characteristics. A significant rightward shift in the EC50 for β-arrestin recruitment compared to G-protein signaling (cAMP inhibition) could suggest that this compound is a "biased agonist," though further experiments would be required to confirm this.
References
- 1. Agonist-induced desensitization, internalization, and phosphorylation of the sst2A somatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 3. uniprot.org [uniprot.org]
- 4. 7tmantibodies.com [7tmantibodies.com]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Somatostatin and its receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SSTR2 somatostatin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.emory.edu [med.emory.edu]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Co-IP assays for measuring GPCR-arrestin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tachyphylaxis in Long-Term BIM-23027 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential tachyphylaxis during long-term experimental treatment with BIM-23027. The information is presented in a question-and-answer format to directly address specific issues that may arise during your experiments.
Troubleshooting Guides
Issue: Diminished cellular response to this compound over time.
Question: We have observed a progressive decrease in the inhibitory effect of this compound on cell proliferation/hormone secretion in our in vitro model after continuous exposure for several days. What could be the underlying cause and how can we investigate it?
Answer:
This phenomenon is likely due to tachyphylaxis, a common occurrence with prolonged exposure to G-protein coupled receptor (GPCR) agonists like this compound. The primary mechanisms to investigate are:
-
Receptor Desensitization: Rapid phosphorylation of the sst2 receptor by G-protein coupled receptor kinases (GRKs) can uncouple it from its downstream signaling effectors.
-
Receptor Internalization: Phosphorylated receptors are recognized by β-arrestins, leading to their removal from the cell surface via endocytosis.
-
Receptor Downregulation: Long-term exposure can lead to a decrease in the total number of sst2 receptors through lysosomal degradation.
To systematically troubleshoot this, we recommend the following experimental workflow:
Experimental Workflow for Investigating Tachyphylaxis
Caption: Troubleshooting workflow for investigating diminished this compound response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective peptide agonist for the somatostatin (B550006) receptor subtype 2 (sst2).[1] Upon binding to sst2, a Gi-protein coupled receptor, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate various cellular processes, including hormone secretion and cell proliferation.
Signaling Pathway of this compound via sst2 Receptor
Caption: Simplified signaling pathway of this compound through the sst2 receptor.
Q2: How can we quantify the degree of tachyphylaxis?
A2: Tachyphylaxis can be quantified by measuring changes in the potency (EC50) and/or efficacy (Emax) of this compound over time. This can be achieved by performing dose-response curves at different time points of continuous exposure.
Table 1: Hypothetical Data on this compound Potency and Efficacy Over Time
| Treatment Duration | This compound EC50 (nM) for cAMP Inhibition | Maximum Inhibition (%) |
| 1 hour | 0.5 | 95 |
| 24 hours | 2.5 | 80 |
| 48 hours | 10.2 | 65 |
| 72 hours | 25.8 | 50 |
Q3: What are the key experimental protocols to study this compound induced tachyphylaxis?
A3: We recommend three key experimental protocols to dissect the mechanisms of tachyphylaxis: a Receptor Binding Assay, a cAMP Assay, and a Receptor Internalization Assay.
Detailed Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the density of sst2 receptors (Bmax) and the binding affinity (Kd) of a radiolabeled ligand in response to long-term this compound treatment. A decrease in Bmax is indicative of receptor downregulation.
Materials:
-
Cells expressing sst2 receptor
-
This compound
-
Radioligand (e.g., [125I]Tyr11-SRIF-14 or a suitable labeled sst2-selective ligand)
-
Wash buffer (e.g., ice-cold PBS)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Cell Treatment: Culture cells with and without this compound (e.g., 100 nM) for various durations (e.g., 24, 48, 72 hours).
-
Membrane Preparation: Harvest cells, homogenize, and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate membrane preparations with increasing concentrations of the radioligand in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled ligand.
-
Incubation: Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (total - non-specific) and perform Scatchard analysis or non-linear regression to determine Bmax and Kd.
Protocol 2: cAMP Accumulation Assay
Objective: To measure the functional consequence of sst2 receptor desensitization by quantifying the inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing sst2 receptor
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Treatment: Pre-treat cells with this compound (e.g., 100 nM) for desired durations.
-
Washout: Gently wash the cells to remove the pre-treatment drug.
-
Stimulation: Acutely stimulate the cells with a dose-range of this compound in the presence of a fixed concentration of forskolin for a short period (e.g., 15-30 minutes).
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP levels.
-
Data Analysis: Generate dose-response curves and compare the EC50 and Emax values between control and pre-treated cells.
Protocol 3: Receptor Internalization Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of sst2 receptors from the plasma membrane to intracellular compartments.
Materials:
-
Cells expressing sst2 receptor (preferably with an epitope tag for easier detection)
-
This compound
-
Primary antibody against the sst2 receptor
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with this compound (e.g., 100 nM) for various times (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Fix the cells with 4% PFA.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate with primary antibody followed by the fluorescently labeled secondary antibody. Stain nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
-
Analysis: Quantify the degree of internalization by measuring the intensity of intracellular fluorescence relative to the membrane fluorescence.
Mechanisms of Tachyphylaxis
Caption: Key molecular events in agonist-induced sst2 receptor tachyphylaxis.
This technical support guide provides a framework for understanding and investigating tachyphylaxis in response to long-term this compound treatment. Should you require further assistance, please do not hesitate to contact our technical support team with your experimental details and results.
References
BIM-23027 solubility and stability issues in media
This technical support center provides guidance for researchers, scientists, and drug development professionals working with BIM-23027. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the solubility and stability of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the somatostatin (B550006) receptor subtype 2 (sst2).[1] Its primary mechanism of action is to bind to and activate sst2, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events that can lead to various cellular responses, including the inhibition of hormone secretion and cell proliferation.[1]
Q2: What are the general recommendations for storing this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: In which solvents can I dissolve this compound to prepare a stock solution?
Q4: What is the known signaling pathway activated by this compound?
As an sst2 agonist, this compound activates a signaling pathway that begins with its binding to the sst2 receptor. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The signaling cascade can also involve the activation of phosphotyrosine phosphatases (PTPs) and modulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Figure 1: Simplified sst2 signaling pathway activated by this compound.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve
Possible Cause: The chosen solvent may not be optimal, or the concentration is too high.
Troubleshooting Steps:
-
Verify Solvent Choice: For hydrophobic or peptide-like compounds, DMSO is generally the recommended starting solvent.
-
Lower Concentration: Attempt to dissolve the compound at a lower concentration. It is easier to achieve full dissolution at a lower concentration and then perform serial dilutions.
-
Gentle Warming: Warm the solution briefly to 37°C. Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a sonicator bath for short bursts to aid in dissolution. This can help break up aggregates of the powder.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
Issue 2: Precipitation Observed After Adding this compound Stock Solution to Cell Culture Media
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) may be too high, or the compound has limited solubility in the aqueous environment of the cell culture medium.
Troubleshooting Steps:
-
Reduce Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, as higher concentrations can be cytotoxic and may also cause precipitation of less soluble compounds. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.
-
Gradual Addition: Add the this compound stock solution to the media drop-wise while gently swirling the culture vessel. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Pre-warm Media: Ensure the cell culture medium is at 37°C before adding the compound.
-
pH Adjustment: Although less common for media issues, ensure the pH of your final culture medium is within the optimal range for both your cells and the compound's stability.
-
Serum Consideration: If using a low-serum or serum-free medium, consider if the presence of serum proteins might aid in solubilizing the compound. Test solubility in media with and without serum.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of powder in the vial.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if dissolution is slow.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: Workflow for Treating Cells with this compound
Figure 2: General workflow for cell treatment with this compound.
Data Presentation
Table 1: Solubility and Storage Recommendations
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | General Recommendation |
| Stock Concentration | 1-10 mM (testing recommended) | General Recommendation |
| Storage of Solid | -20°C or -80°C | General Recommendation |
| Storage of Stock Solution | -80°C (up to 6 months), -20°C (up to 1 month) | [1] |
| Final DMSO in Media | < 0.5% (ideally ≤ 0.1%) | General Recommendation |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Suggested Solution |
| Difficulty Dissolving | Poor solvent choice, high concentration | Use DMSO, try a lower concentration, gentle warming, sonication |
| Precipitation in Media | High final solvent concentration, low aqueous solubility | Decrease final DMSO %, add stock drop-wise to warmed media |
References
minimizing non-specific binding of BIM-23027
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BIM-23027, a selective somatostatin (B550006) receptor subtype 2 (sst2) agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to non-specific binding that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective peptide agonist for the somatostatin receptor subtype 2 (sst2), with a high binding affinity, exhibiting an EC50 of 0.32 nM.[1][2] As a somatostatin analog, it mimics the natural ligand's inhibitory effects on hormone secretion and cell growth by activating sst2.[3][4] Activation of sst2, a G-protein coupled receptor (GPCR), triggers downstream signaling cascades that can lead to various cellular responses, including the stimulation of dopamine (B1211576) release.[1][2]
Q2: What are the common causes of high non-specific binding in experiments with this compound?
High non-specific binding of this compound, a common issue with peptide-based ligands, can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Peptides can adhere to plasticware (e.g., microplates, pipette tips) and other surfaces through non-specific hydrophobic or electrostatic interactions.[5][6]
-
Inadequate Blocking: Failure to properly block non-specific binding sites on experimental surfaces can lead to high background signal.
-
Suboptimal Assay Conditions: The composition of the assay buffer, including pH and salt concentration, can significantly influence non-specific interactions.[7]
-
Peptide Aggregation: this compound, like other peptides, may form aggregates that can bind non-specifically.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
This guide provides systematic steps to identify and mitigate sources of non-specific binding in your experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in binding assays | Inadequate blocking of non-specific sites. | Optimize blocking conditions. Use blocking agents like Bovine Serum Albumin (BSA) at 0.1-1% or non-ionic detergents such as Tween-20 or Triton X-100 at low concentrations (~0.05%).[5][7] Consider using commercially available low-protein-binding microplates.[6] |
| Hydrophobic interactions with labware. | Pre-treat plasticware with a BSA solution.[5] Include a non-ionic detergent in your buffers.[5] If compatible with your assay, consider using glass-coated plates, which can reduce hydrophobic binding compared to polypropylene.[6] | |
| Suboptimal buffer conditions. | Adjust the pH of your binding buffer. The overall charge of this compound and the binding surface can be altered by pH, affecting electrostatic interactions.[7] Increase the salt concentration (e.g., NaCl) in your buffer to reduce non-specific electrostatic interactions.[7] | |
| Inconsistent results between replicates | Peptide adsorption to pipette tips. | Use low-retention pipette tips. Pre-wetting the tips with the peptide solution before dispensing can also help. |
| Variability in surface blocking. | Ensure consistent and thorough application of blocking agents across all wells or surfaces. | |
| Loss of peptide concentration over time | Adsorption to storage tubes or plates. | Store this compound solutions in low-protein-binding tubes. For long-term storage, follow the manufacturer's recommendations regarding solvent and temperature. Including a carrier protein like BSA in the storage buffer can also prevent loss due to adsorption.[5] |
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 for sst2 Receptor | 0.32 nM | [1][2] |
Experimental Protocols
Protocol 1: General Radioligand Binding Assay with [¹²⁵I]-BIM-23027
This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound for the sst2 receptor using radiolabeled this compound.
Materials:
-
Cell membranes expressing the sst2 receptor
-
[¹²⁵I]-BIM-23027
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM HEPES, 500 mM NaCl, pH 7.4
-
Low-protein-binding microplates
-
Glass fiber filters (pre-treated with 0.3% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Plate Preparation: Add 25 µL of binding buffer to each well of a low-protein-binding 96-well plate.
-
Addition of Compounds: Add 25 µL of test compound dilutions or unlabeled this compound (at a final concentration of 1 µM for non-specific binding determination) to the appropriate wells. For total binding, add 25 µL of binding buffer.
-
Addition of Radioligand: Add 25 µL of [¹²⁵I]-BIM-23027 (at a final concentration around the Kd) to all wells.
-
Initiation of Reaction: Add 25 µL of the sst2 receptor membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Perform non-linear regression analysis to determine the Ki or IC50 of the test compounds.
Protocol 2: Minimizing Non-Specific Binding to Labware
This protocol details steps to pre-treat labware to minimize peptide adsorption.
Materials:
-
Polypropylene or polystyrene tubes and plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare a 1% (w/v) BSA solution in PBS.
-
Add the BSA solution to the tubes or plate wells, ensuring all surfaces are coated.
-
Incubate for at least 2 hours at room temperature or overnight at 4°C.
-
Aspirate the BSA solution.
-
Wash the surfaces three times with PBS or your experimental buffer.
-
The labware is now ready for use. For optimal results, include 0.1% BSA in your experimental buffers.
Visualizations
Caption: sst2 receptor signaling pathway activated by this compound.
Caption: Workflow for a radioligand binding assay with this compound.
References
Technical Support Center: Optimizing BIM-23027 Concentration for Maximal Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BIM-23027, a selective somatostatin (B550006) receptor 2 (sst2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peptide agonist for the somatostatin receptor subtype 2 (sst2).[1][2] Its mechanism of action involves binding to and activating sst2, a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways.[3][4][5]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: Based on its high affinity for the sst2 receptor (EC50 = 0.32 nM), a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays.[1] Studies have shown significant effects on dopamine (B1211576) release at concentrations of 10, 50, and 100 nM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I reconstitute and store this compound?
A3: For reconstitution, it is recommended to use a sterile, aqueous buffer. Depending on the final desired concentration and solvent compatibility with your experimental system, sterile water, PBS, or a buffer containing a small amount of a solubilizing agent like DMSO can be used. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[1] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Q4: What are the known downstream effects of sst2 receptor activation by this compound?
A4: Activation of the sst2 receptor by agonists like this compound can lead to a variety of cellular responses, including:
-
Inhibition of hormone secretion (e.g., growth hormone).[6]
-
Modulation of neurotransmitter release, such as stimulating dopamine release in the striatum.[1]
-
Inhibition of cell proliferation and induction of apoptosis in certain cancer cells.[3]
-
Regulation of ion channel activity.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low response to this compound treatment | Low sst2 receptor expression in the cell line: The target cells may not express sufficient levels of the sst2 receptor. | 1. Verify sst2 receptor expression using techniques like qPCR, Western blot, or flow cytometry.2. Consider using a cell line known to express high levels of sst2 or transiently transfecting your cells with an sst2 expression vector. |
| Incorrect concentration: The concentration of this compound may be too low or too high (leading to receptor desensitization). | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 1 µM) to determine the optimal concentration.2. Review the literature for concentrations used in similar experimental systems. | |
| Degradation of this compound: The peptide may have degraded due to improper storage or handling. | 1. Ensure the compound has been stored correctly at -20°C or -80°C as a lyophilized powder or frozen aliquots.2. Prepare fresh dilutions from a new stock for each experiment. | |
| Receptor desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor internalization and desensitization. | 1. Reduce the incubation time with this compound.2. Use the lowest effective concentration determined from your dose-response curve. | |
| High background or off-target effects | Non-specific binding: At high concentrations, this compound may bind to other somatostatin receptor subtypes or other unrelated receptors. | 1. Use the lowest effective concentration possible.2. Consider using a selective sst2 antagonist in a control experiment to confirm that the observed effects are mediated by the sst2 receptor. |
| Contamination of reagents: The this compound stock or other reagents may be contaminated. | 1. Use sterile techniques for all reagent preparation and experiments.2. Test a fresh, unopened vial of this compound. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect cellular responses. | 1. Use cells within a consistent passage number range.2. Seed cells at a consistent density and treat them at a similar confluency.3. Ensure all media and supplements are from the same lot, if possible. |
| Inaccurate pipetting of this compound: Small pipetting errors can lead to significant concentration differences, especially with potent compounds. | 1. Use calibrated pipettes and proper pipetting techniques.2. Prepare a master mix of the final this compound dilution to add to all wells to ensure consistency. |
Experimental Protocols
General Dose-Response Experiment Workflow
This workflow can be adapted for various cell-based assays to determine the optimal concentration of this compound.
Caption: General workflow for a dose-response experiment.
sst2 Receptor Signaling Pathway
Activation of the sst2 receptor by this compound initiates a signaling cascade that modulates various cellular functions.
Caption: Simplified sst2 receptor signaling pathway.
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 (sst2 receptor) | 0.32 nM | [1] |
| Effective In Vitro Concentration (Dopamine Release) | 10 - 100 nM | [1] |
| EC50 (Inhibition of carbachol-stimulated SCC) | 0.29 nM | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist properties of putative small-molecule somatostatin sst2 receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
how to avoid off-target effects of BIM-23027
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of BIM-23027, a selective somatostatin (B550006) receptor 2 (sst2) agonist.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on its known off-target effect of dopamine (B1211576) release.
Issue 1: Unexpected Dopaminergic Effects Observed in In Vitro or In Vivo Models
Question: My experiment is showing results consistent with dopamine receptor activation (e.g., altered locomotor activity, unexpected changes in signaling pathways associated with dopamine) after administering this compound. How can I confirm this is an off-target effect and mitigate it?
Answer:
This compound has been shown to stimulate dopamine release in the striatum.[1] This effect is not due to direct action on dopamine receptors but is an indirect consequence of sst2 receptor activation, which leads to a glutamate-dependent release of dopamine.[1][2]
Objective: To determine if the observed effects are mediated by dopamine.
Methodology:
-
Experimental Groups:
-
Vehicle Control
-
This compound
-
Dopamine Receptor Antagonist (e.g., haloperidol, raclopride)
-
This compound + Dopamine Receptor Antagonist
-
-
Procedure:
-
Pre-treat your experimental system (cell culture or animal model) with a suitable dopamine receptor antagonist at a concentration known to block dopamine signaling.
-
Administer this compound at the desired concentration.
-
Measure the biological endpoint of interest.
-
-
Expected Outcome: If the unexpected effects are blocked or significantly reduced in the "this compound + Dopamine Receptor Antagonist" group compared to the "this compound" group, it confirms that the off-target effects are mediated by dopamine.
Objective: To block the glutamate-dependent dopamine release induced by this compound.
Methodology:
The dopamine release stimulated by this compound is dependent on the activation of AMPA/kainate receptors by glutamate (B1630785).[1] Therefore, blocking these receptors can prevent the off-target dopaminergic effects.
-
Experimental Groups:
-
Vehicle Control
-
This compound
-
AMPA/Kainate Receptor Antagonist (e.g., DNQX)
-
This compound + AMPA/Kainate Receptor Antagonist
-
-
Procedure:
-
Pre-treat your experimental system with an AMPA/kainate receptor antagonist. A study has shown that 100 μM of DNQX can abolish the effects of this compound on dopamine release.[1]
-
Administer this compound.
-
Measure the biological endpoint of interest.
-
-
Expected Outcome: The "this compound + AMPA/Kainate Receptor Antagonist" group should show a significant reduction in the dopamine-mediated off-target effects compared to the "this compound" group, while preserving the on-target sst2-mediated effects.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
A1: The primary known off-target effect of this compound is the stimulation of dopamine release in the striatum.[1][2]
Q2: What is the mechanism of this compound-induced dopamine release?
A2: this compound, by acting as an agonist at sst2 receptors, indirectly triggers the release of glutamate. This glutamate then acts on AMPA/kainate receptors, leading to the release of dopamine.[1]
Q3: At what concentrations are the on-target and off-target effects of this compound observed?
A3: this compound is a potent sst2 agonist with an EC50 of 0.32 nM.[2] Significant increases in dopamine levels have been observed with this compound concentrations of 50 and 100 nM.[1]
Q4: Are there alternatives to this compound with a different off-target profile?
A4: The choice of an alternative will depend on the specific experimental needs. Other somatostatin analogs have different selectivity profiles for the five somatostatin receptor subtypes (sst1-5). It is recommended to review the literature for analogs with the desired on-target activity and a reduced propensity for dopamine interaction.
Q5: How can I design my experiment to isolate the sst2-mediated effects of this compound from its off-target dopaminergic effects?
A5: To isolate the sst2-mediated effects, you can co-administer this compound with antagonists that block the downstream off-target pathway. As detailed in the troubleshooting guide, using an AMPA/kainate receptor antagonist like DNQX can inhibit the glutamate-dependent dopamine release.[1] Alternatively, for confirming dopamine's role, a dopamine receptor antagonist can be used.
III. Data Summary
| Compound | Target | EC50 (nM) | Off-Target Effect | Effective Concentration for Off-Target Effect |
| This compound | sst2 | 0.32[2] | Dopamine Release[1][2] | 50-100 nM[1] |
IV. Visualizations
Caption: Signaling pathways of this compound, including on-target and off-target effects.
Caption: Troubleshooting workflow for addressing off-target effects of this compound.
References
dealing with BIM-23027 batch-to-batch variability
Welcome to the technical support center for BIM-23027. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to batch-to-batch variability of this compound.
Product Information:
-
Product Name: this compound
-
Sequence: Cyclo[{(NMe)Ala}-Phe-Trp-Lys-Thr-Phe][1]
-
Mechanism of Action: this compound is a selective agonist for the somatostatin (B550006) receptor 2 (sst2).[1] It is known to stimulate dopamine (B1211576) release, suggesting a complex signaling profile involving both somatostatin and dopamine pathways.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic cyclic peptide that acts as a selective agonist for the somatostatin receptor 2 (sst2), with a reported EC50 of 0.32 nM.[1] Its activation of sst2 initiates downstream signaling cascades. Additionally, it has been observed to stimulate dopamine release, indicating a potential interplay with the dopaminergic system.[1]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: As a synthetic peptide, batch-to-batch variability can arise from several factors during manufacturing. These can include:
-
Raw Materials: Differences in the quality and purity of amino acid derivatives and reagents.
-
Synthesis Process: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS), leading to deletion or truncated sequences. In the case of this compound, incomplete N-methylation of the alanine (B10760859) residue or inefficient cyclization can also be sources of variability.
-
Purification: Variations in the efficiency of purification processes like reverse-phase high-performance liquid chromatography (RP-HPLC) can result in differing levels of process-related impurities.
-
Lyophilization and Handling: Inconsistent lyophilization can affect the water content and stability of the peptide. Improper handling and storage can also lead to degradation.
Q3: How can I assess the quality of a new batch of this compound?
A3: We recommend performing a comprehensive quality control (QC) check on each new lot. Key QC attributes to monitor include:
-
Identity: Confirmation of the correct molecular weight via mass spectrometry.
-
Purity: Assessment of the percentage of the desired peptide and identification of impurities using RP-HPLC.
-
Potency: Measurement of the biological activity using a relevant cell-based assay, such as a cAMP inhibition assay in cells expressing sst2.
-
Physicochemical Properties: Determination of peptide concentration, solubility, and water content.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may be attributed to batch-to-batch variability of this compound.
Issue 1: Reduced or No Activity in a cAMP Assay
If you observe a significant decrease or complete loss of this compound's inhibitory effect on cAMP production in your sst2-expressing cell line, consider the following troubleshooting steps:
Troubleshooting Workflow for Reduced cAMP Assay Activity
Caption: Troubleshooting workflow for reduced this compound activity in cAMP assays.
Issue 2: Inconsistent Results in Calcium Flux Assays
If you are using a cell line where sst2 couples to Gq and are observing variable calcium mobilization with different batches of this compound, follow this guide:
| Question | Possible Cause | Recommended Action |
| Is the baseline fluorescence stable? | Dye loading issues or phototoxicity. | Optimize dye concentration and incubation time. Reduce laser intensity or exposure time. |
| Is there a response to a positive control (e.g., ATP)? | General cell health or assay buffer issue. | Check cell viability. Ensure the assay buffer contains appropriate concentrations of calcium and other ions. |
| Is the peptide solution clear and free of precipitates? | Poor peptide solubility. | Ensure the peptide is fully dissolved in the recommended solvent before diluting into aqueous assay buffer. Sonication may help. |
| Have you confirmed the purity and identity of the new batch? | Presence of impurities or incorrect peptide. | Perform RP-HPLC and mass spectrometry on the new batch. Compare the profiles to a previously well-performing batch. |
Data Presentation
Table 1: Example Quality Control Data for Two Batches of this compound
| Parameter | Batch A (Good Performance) | Batch B (Poor Performance) |
| Purity (RP-HPLC) | 98.5% | 85.2% |
| Identity (Mass Spec.) | Correct Mass Detected | Correct Mass + Impurity Peaks |
| Potency (cAMP IC50) | 0.5 nM | 15.3 nM |
| Water Content | 5.2% | 9.8% |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Dissolve lyophilized this compound in water to a concentration of 1 mg/mL.
-
-
Injection and Analysis:
-
Inject 20 µL of the sample.
-
Integrate the peak areas to determine the percentage purity.
-
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol is for confirming the molecular weight of this compound.
-
Sample Preparation:
-
Dissolve the peptide in 0.1% formic acid in water/acetonitrile (50:50) to a concentration of approximately 10 µM.
-
-
Instrumentation:
-
Use an electrospray ionization (ESI) mass spectrometer.
-
-
Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed monoisotopic mass to the theoretical mass of this compound.
-
Protocol 3: Functional Potency Assessment by cAMP Assay
This protocol is for determining the IC50 of this compound in a cell line expressing sst2.
-
Cell Preparation:
-
Seed CHO-K1 cells stably expressing human sst2 in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the cells and incubate for 15 minutes.
-
Add forskolin to a final concentration of 10 µM to all wells (except for negative controls) and incubate for a further 15 minutes.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50.
-
Signaling Pathway Diagrams
This compound Signaling through sst2 and Potential D2R Interaction
Caption: this compound activates sst2, leading to Gi-mediated signaling pathways.
Logical Relationship for Investigating Batch Variability
Caption: Logical workflow for diagnosing the root cause of inconsistent results.
References
Technical Support Center: Enhancing Reproducibility of BIM-23027 Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of experiments involving BIM-23027, a selective somatostatin (B550006) receptor 2 (sst2) agonist. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.
Question: I am observing lower than expected potency (higher EC50) for this compound in my functional assay. What are the possible causes and solutions?
Answer:
Several factors can contribute to reduced potency of this compound. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Improper Storage: this compound is a peptide and is susceptible to degradation. It should be stored at -20°C for short-term use (up to 1 month in solvent) and -80°C for long-term storage (up to 2 years as a powder).[1] Ensure the compound has not been subjected to multiple freeze-thaw cycles.
-
Solution Stability: Prepare fresh working solutions for each experiment. The stability of peptides in solution can be limited.
-
-
Experimental Conditions:
-
Cell Line sst2 Expression: Confirm the expression level of the sst2 receptor in your cell line. Low receptor density will result in a weaker response.
-
Assay Buffer Components: Components in your assay buffer, such as certain detergents or high concentrations of serum, may interfere with receptor binding. Optimize buffer composition.
-
Incubation Time and Temperature: Ensure sufficient incubation time for this compound to bind to the receptor and elicit a response. Optimal conditions may vary between cell types and assays. A typical incubation time for functional assays is 30 minutes.[1]
-
-
Data Analysis:
-
Inappropriate Curve Fitting: Use a non-linear regression model with a variable slope to accurately determine the EC50 from your dose-response data.
-
Question: My this compound powder is difficult to dissolve. What is the recommended procedure for preparing stock solutions?
Answer:
For optimal solubility, it is recommended to first dissolve this compound in a small amount of a suitable organic solvent, such as DMSO, before diluting with aqueous buffers. Prepare a high-concentration stock solution in 100% DMSO and then make serial dilutions in your experimental buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Question: I am seeing significant variability between replicate experiments. How can I improve the consistency of my results?
Answer:
Inconsistent results can stem from various sources. To improve reproducibility:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Precise Reagent Preparation: Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare master mixes of reagents where possible to minimize pipetting errors.
-
Automated Liquid Handling: If available, utilize automated liquid handlers for precise and consistent dispensing of compounds and reagents.
-
Control for Edge Effects: In plate-based assays, be mindful of "edge effects" where wells on the periphery of the plate may behave differently. Consider leaving the outer wells empty or filling them with buffer.
-
Include Proper Controls: Always include positive and negative controls in your experiments. A known sst2 agonist can serve as a positive control, while vehicle-treated cells serve as a negative control.
Question: Are there any known off-target effects of this compound that I should be aware of?
Answer:
This compound is a selective agonist for the sst2 receptor.[1] However, like any pharmacological tool, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. To confirm that the observed effects are mediated by the sst2 receptor, consider the following:
-
Use a Selective Antagonist: Pre-treat your cells with a selective sst2 receptor antagonist before adding this compound. A reversal of the this compound-induced effect by the antagonist would confirm sst2-mediated activity.
-
Knockdown or Knockout of the sst2 Receptor: In cell lines where it is feasible, use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the sst2 receptor. The effect of this compound should be significantly diminished or abolished in these cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and data comparison.
| Parameter | Value | Cell System/Conditions | Reference |
| EC50 | 0.32 nM | sst2 receptor agonism | [1] |
| EC50 | 0.29 nM | Inhibition of carbachol-stimulated ion transport | Rat colonic mucosal membranes |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized procedures.
sst2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the sst2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human sst2 receptor.
-
Radioligand: [125I]-labeled somatostatin analog (e.g., [125I]Tyr11-SRIF).
-
This compound
-
Non-specific binding control: Unlabeled somatostatin (1 µM).
-
Binding buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of either this compound dilution, vehicle (for total binding), or unlabeled somatostatin (for non-specific binding).
-
Add 50 µL of cell membrane suspension (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the Ki value using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Inhibition
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream signaling event of sst2 receptor activation.
Materials:
-
Cells expressing the sst2 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with stimulation buffer.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Add forskolin (at a concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the percentage of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration and determine the IC50 value.
Dopamine (B1211576) Release Assay
This protocol outlines a method to measure this compound-stimulated dopamine release from primary striatal neurons or a suitable cell line.
Materials:
-
Primary striatal neuron culture or a dopamine-releasing cell line.
-
This compound
-
High-potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl).
-
Dopamine ELISA kit or HPLC with electrochemical detection.
-
Cell culture medium.
-
Wash buffer (e.g., Krebs-Ringer buffer with normal KCl concentration).
Procedure:
-
Culture neurons or cells in appropriate multi-well plates.
-
Wash the cells gently with wash buffer.
-
Prepare different concentrations of this compound in the wash buffer.
-
Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 90 minutes).[1]
-
(Optional) For evoked release, replace the this compound solution with high-potassium stimulation buffer for a short period (e.g., 5-10 minutes).
-
Collect the supernatant from each well.
-
Measure the dopamine concentration in the supernatant using a dopamine ELISA kit or HPLC-ED.
-
Normalize the dopamine release to the total protein content or cell number in each well.
-
Plot the amount of dopamine released against the this compound concentration.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
Caption: sst2 Receptor Signaling Pathway Activated by this compound.
References
Technical Support Center: Interpreting Unexpected Results with BIM-23027
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BIM-23027.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the somatostatin (B550006) receptor subtype 2 (sst2).[1] Its primary mechanism of action is to bind to and activate sst2, mimicking the effects of the endogenous ligand, somatostatin. Sst2 is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Activation of sst2 can also lead to the modulation of various ion channels and the activation of protein tyrosine phosphatases like SHP-1 and SHP-2.[3]
Q2: In which tissues is the sst2 receptor, the target of this compound, typically expressed?
A2: The sst2 receptor is widely distributed throughout the body. High levels of expression are found in the pancreas (alpha and beta cells), the central nervous system (cerebrum, hypothalamus), kidneys, and the gastrointestinal tract (jejunum, colon).[4][5] It is also present in lymphatic tissues, the prostate, and the thyroid.[6] This broad distribution means that this compound has the potential to exert effects in a variety of organ systems.
Q3: What are some known effects of sst2 receptor agonism?
A3: Activation of sst2 receptors is known to have several physiological effects, including:
-
Inhibition of hormone secretion, such as growth hormone from the pituitary and insulin (B600854) and glucagon (B607659) from the pancreas.[2][4]
-
Inhibition of cell proliferation in many cell types, including some tumor cells.[3][7]
-
Stimulation of dopamine (B1211576) release in the brain through a glutamate-dependent mechanism.[1]
-
Modulation of ion transport in the colon.
Q4: Are there any known side effects associated with other sst2 agonists that might be relevant for this compound?
A4: Yes, other sst2 agonists have been associated with a range of side effects, which could potentially be observed with this compound. For example, the sst2 agonist paltusotine (B609831) is known to cause diarrhea, abdominal pain, nausea, decreased appetite, bradycardia (slow heart rate), and changes in blood glucose levels (hyperglycemia or hypoglycemia).[8]
Troubleshooting Guides for Unexpected Results
Here we address specific unexpected results you might encounter during your experiments with this compound in a question-and-answer format.
Unexpected Result 1: Inconsistent or No Inhibition of Cell Proliferation
Question: I am treating my cancer cell line with this compound, expecting to see an inhibition of proliferation, but my results are variable or show no effect. What could be the cause?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low or Absent sst2 Receptor Expression: | - Verify sst2 expression: Confirm that your cell line expresses sst2 at the protein level using techniques like Western blot, immunocytochemistry, or flow cytometry. |
| - Select an appropriate cell line: If your current cell line has low or no sst2 expression, consider using a cell line known to express high levels of sst2 (e.g., some neuroendocrine tumor cell lines). | |
| Suboptimal Assay Conditions: | - Optimize cell density: A high cell density might mask anti-proliferative effects, while a very low density could lead to poor growth and inconsistent results. Perform a cell titration experiment to find the optimal seeding density. |
| - Optimize this compound concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. The EC50 for this compound's sst2 agonism is very low (0.32 nM), but the effective concentration for anti-proliferative effects may vary.[1] | |
| Pro-survival Signaling: | - In some cancer cell types, sst2 signaling has been shown to promote tumor survival.[9][10] Investigate downstream signaling pathways (e.g., AKT, MAPK) to see if this compound is unexpectedly activating pro-survival signals in your specific cell model. |
| Compound Instability: | - Ensure proper storage and handling: Store this compound as recommended by the manufacturer. Prepare fresh solutions for each experiment to avoid degradation. |
Experimental Workflow: Cell Proliferation (MTT) Assay
Caption: Workflow for a standard MTT cell proliferation assay.
Unexpected Result 2: Unexplained Changes in cAMP Levels
Question: I am performing a cAMP assay and see either no change or an unexpected increase in cAMP levels after treating my cells with this compound. I expected a decrease. What is happening?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Lack of Forskolin (B1673556) or other Adenylyl Cyclase Activator: | - Stimulate adenylyl cyclase: The inhibitory effect of sst2 activation on cAMP production is best observed when adenylyl cyclase is stimulated. Pre-treat your cells with forskolin or another adenylyl cyclase activator before adding this compound. |
| Cell Line Does Not Couple sst2 to Gαi: | - Confirm G-protein coupling: While sst2 typically couples to the inhibitory G-protein (Gαi), some cell systems might have altered signaling pathways. You may need to use a different cell line with known sst2-Gαi coupling. |
| Assay Interference: | - Check for compound autofluorescence/luminescence: If using a fluorescence or luminescence-based cAMP assay, ensure that this compound itself does not interfere with the signal. Run a control with the compound in the absence of cells. |
| Incorrect Assay Timing: | - Optimize stimulation time: The decrease in cAMP can be transient. Perform a time-course experiment to capture the peak inhibitory effect. |
Signaling Pathway: sst2-mediated cAMP Inhibition
Caption: Simplified sst2 signaling pathway leading to cAMP inhibition.
Unexpected Result 3: Inconsistent or Unexpected Dopamine Release In Vivo
Question: My in vivo microdialysis experiment is showing inconsistent or no significant increase in dopamine levels after administering this compound. What could be the issue?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incorrect Probe Placement: | - Verify stereotaxic coordinates: Ensure the microdialysis probe is correctly implanted in the target brain region (e.g., striatum). Histological verification after the experiment is crucial. |
| Inadequate Drug Delivery: | - Check route of administration and dosage: Ensure this compound is administered correctly and at a sufficient dose to cross the blood-brain barrier if administered systemically. Consider direct infusion into the brain region of interest. |
| Anesthetic Effects: | - Consider the anesthetic used: Some anesthetics can interfere with dopaminergic signaling. If possible, conduct experiments in awake, freely moving animals. |
| Glutamate (B1630785) System Desensitization: | - Check for repeated dosing effects: Since this compound-induced dopamine release is glutamate-dependent, repeated administration might lead to desensitization of the glutamate system.[1] Ensure adequate washout periods between treatments. |
Experimental Workflow: In Vivo Microdialysis for Dopamine Measurement
Caption: General workflow for an in vivo microdialysis experiment.
Data Summary
This compound Activity Profile
| Parameter | Value | Reference |
| Target | Somatostatin Receptor 2 (sst2) | [1] |
| EC50 (sst2 agonism) | 0.32 nM | [1] |
| Primary Downstream Effect | Inhibition of adenylyl cyclase | [2] |
| Effect on Dopamine | Stimulates release | [1] |
Potential Side Effects of sst2 Agonists (based on Paltusotine)
| System | Potential Side Effects | Reference |
| Gastrointestinal | Diarrhea, abdominal pain, nausea, decreased appetite | [8] |
| Cardiovascular | Bradycardia (slow heart rate) | [8] |
| Metabolic | Hyperglycemia, hypoglycemia | [8] |
Experimental Protocols
Detailed Protocol: sst2 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human sst2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-Tyr11-Somatostatin-14 or a suitable sst2-selective radioligand.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer. b. Add 50 µL of varying concentrations of unlabeled this compound (for competition assay). c. Add 50 µL of radioligand at a final concentration equal to its Kd. d. Add 50 µL of the membrane preparation (5-20 µg of protein). e. For non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM). f. Incubate at 25°C for 60 minutes. g. Terminate the assay by rapid filtration through a GF/C filter plate, followed by washing with cold assay buffer. h. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for this compound by non-linear regression analysis of the competition binding data.
Detailed Protocol: cAMP Assay
-
Cell Culture: Plate cells expressing sst2 in a 96-well plate and culture overnight.
-
Assay Medium: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Procedure: a. Replace the culture medium with 100 µL of assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C. b. Add varying concentrations of this compound. c. Immediately add an adenylyl cyclase activator (e.g., 1 µM forskolin). d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
References
- 1. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. revvity.com [revvity.com]
- 3. ChemiSCREEN™ SST2 Somatostatin Receptor Membrane Preparation [discoverx.com]
- 4. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 9. Real-Time Chemical Measurements of Dopamine Release in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 10. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BIM-23027 versus Somatostatin for sst2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peptide BIM-23027 and the endogenous neuropeptide somatostatin (B550006) (SRIF) in their interaction with the somatostatin subtype 2 (sst2) receptor. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective analysis of their binding, potency, and the signaling pathways they trigger.
Executive Summary
This compound is a selective agonist for the sst2 receptor, demonstrating a pharmacological profile remarkably similar to that of native somatostatin. Both molecules exhibit high-affinity binding to the sst2 receptor and potently activate its downstream signaling cascades. The primary signaling pathway involves the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Experimental data indicates that their binding affinities and functional potencies are comparable, positioning this compound as a potent and selective tool for studying sst2 receptor pharmacology.
Quantitative Performance Data
The following tables summarize the binding affinity and functional potency of this compound and somatostatin for the sst2 receptor.
Table 1: Comparative Binding Affinity for the sst2 Receptor
| Compound | Qualitative Affinity Comparison | Source |
| This compound | Equal to Somatostatin (SRIF) | Holloway et al., 1996[1] |
| Somatostatin (SRIF) | Equal to this compound | Holloway et al., 1996[1] |
Note: This qualitative comparison is based on the rank order of affinity in displacing a radioligand in rat hippocampal membranes.
Table 2: Comparative Functional Potency at the sst2 Receptor (Inhibition of cAMP)
| Compound | EC50 (nM) | Cell System | Source |
| This compound | 0.32 | Not specified | MedChemExpress[2] |
| Somatostatin-14 | 0.35 | CHO cells (rat sst2) | Strnad et al., 1993[3] |
Note: The EC50 values are from different studies but utilize comparable endpoints (inhibition of adenylyl cyclase activity). This suggests a very similar potency between the two compounds.
Signaling Pathways
Activation of the sst2 receptor by either somatostatin or this compound initiates a cascade of intracellular events. The canonical pathway is mediated by a pertussis toxin-sensitive Gi/o protein.
-
Agonist Binding: Somatostatin or this compound binds to the extracellular domain of the sst2 receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein. The Giα subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Inhibition of Adenylyl Cyclase: The activated Giα subunit directly inhibits the enzyme adenylyl cyclase (AC).
-
Reduction of cAMP: The inhibition of AC leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates cellular functions such as hormone secretion, cell proliferation, and ion channel activity.
References
- 1. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: BIM-23027 and Octreotide in Somatostatin Receptor-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two somatost-atin analogs, BIM-23027 and octreotide (B344500). While octreotide is a long-established therapeutic with a broad range of clinical applications, this compound is a more selective agent. This document aims to present the available experimental data to facilitate an objective comparison of their performance.
Mechanism of Action and Receptor Binding Profile
Both this compound and octreotide exert their effects by mimicking the natural hormone somatostatin (B550006), which inhibits the secretion of various hormones, including growth hormone (GH).[1] Their therapeutic efficacy is primarily mediated through binding to somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (SSTR1-5).[2]
This compound is characterized as a selective agonist for the somatostatin receptor subtype 2 (sst2).[3] Its high affinity for this specific receptor subtype suggests a more targeted mechanism of action.
Octreotide , in contrast, exhibits a broader binding profile. It binds with high affinity to sst2 and sst5, and with a lower affinity to sst3.[2] It does not bind to sst1 and sst4.[2] This multi-receptor interaction contributes to its wide-ranging clinical effects.
Comparative Binding Affinities
The binding affinity of a drug to its receptor is a critical determinant of its potency. The following table summarizes the available data on the binding affinities of this compound and octreotide for human somatostatin receptor subtypes.
| Compound | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |
| This compound | No affinity reported | 0.32[3] | No affinity reported | No affinity reported | No affinity reported |
| Octreotide | >1000 | 0.9 - 2.5 | 30 - 100 | >1000 | 6 - 30 |
Note: IC50 values represent the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand. Lower values indicate higher affinity. The data for octreotide is compiled from multiple sources and may show slight variations.
Efficacy Data
Direct comparative efficacy studies between this compound and octreotide are limited in the public domain. The following sections present the available efficacy data for each compound individually.
This compound: Preclinical Efficacy
The available data for this compound is primarily from preclinical, in vitro studies.
| Experiment | Cell/Tissue Type | Outcome Measure | Result |
| Dopamine (B1211576) Release | Rat striatal slices | Dopamine levels | Significantly increased dopamine levels at 10, 50, and 100 nM concentrations.[3] |
| Ion Transport Inhibition | Rat colonic mucosal membranes | Carbachol-stimulated short-circuit current (SCC) | Inhibited carbachol-stimulated SCC by 60-70% with an EC50 of 0.29 nM.[3] |
Octreotide: Clinical Efficacy
Octreotide has undergone extensive clinical evaluation for the treatment of acromegaly and neuroendocrine tumors (NETs).
Acromegaly:
| Clinical Trial/Study | Number of Patients | Key Efficacy Endpoint(s) | Results |
| Multicenter Trial (Long-term) | 103 | Reduction in GH and IGF-I levels | Mean serum GH fell from 30.9 µg/L to 5.7 µg/L at 3 months and remained suppressed.[4] |
| Phase III Oral Octreotide | 155 | Maintenance of IGF-1 <1.3 x ULN and mean GH <2.5 ng/mL | 65% of patients maintained response at the end of the 7-month core treatment period.[5][6] |
| Single-Dose Comparison | 11 | Inhibition of GH secretion | In 8 of 11 patients with high-affinity SRIH receptors, octreotide administration led to complete and long-lasting GH inhibition.[7] |
Neuroendocrine Tumors (NETs):
| Clinical Trial/Study | Number of Patients | Key Efficacy Endpoint(s) | Results |
| RADIANT-2 (Placebo Arm Post Hoc Analysis) | 196 (progressive NETs) | Progression-Free Survival (PFS) | For SSA-naïve patients, median PFS was 13.6 months. For SSA-pretreated patients, median PFS was 11.1 months.[8] |
| Italian Trials in Medical Oncology Group | Not specified | Symptomatic and biochemical response | Symptomatic control was achieved in 73% of patients and a biochemical response in 77%.[9] |
| PROMID Study | 85 (midgut NETs) | Time to Tumor Progression (TTP) | Median TTP was 14.3 months with octreotide LAR versus 6 months with placebo.[10] |
Experimental Protocols
Radioligand Binding Assay (for Receptor Affinity)
This protocol is a generalized representation based on standard methodologies described in the literature.
-
Membrane Preparation: Cells or tissues expressing the somatostatin receptor subtypes are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The membrane pellets are then resuspended in a binding buffer.
-
Competitive Binding: A constant concentration of a radiolabeled somatostatin analog (e.g., [125I]Tyr11-SRIF) is incubated with the membrane preparations in the presence of increasing concentrations of the unlabeled competitor (this compound or octreotide).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.
In Vitro Growth Hormone (GH) Secretion Assay
This protocol is a generalized representation for assessing the inhibitory effect of somatostatin analogs on GH secretion from pituitary tumor cells.
-
Cell Culture: Primary cultures of human GH-secreting pituitary adenoma cells or a relevant cell line are established and maintained in appropriate culture media.
-
Treatment: The cells are washed and incubated with fresh medium containing various concentrations of the test compounds (this compound or octreotide) or a vehicle control for a specified period.
-
Sample Collection: At the end of the incubation period, the culture medium is collected.
-
GH Measurement: The concentration of GH in the collected medium is quantified using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The GH levels in the treated samples are compared to the control samples to determine the percentage of inhibition. Dose-response curves are generated to calculate the EC50 value, the concentration of the compound that produces 50% of its maximal inhibitory effect.
Signaling Pathways
The binding of this compound and octreotide to their respective somatostatin receptors initiates a cascade of intracellular signaling events that ultimately lead to their physiological effects.
Conclusion
This comparative guide highlights the distinct profiles of this compound and octreotide. This compound's high selectivity for the sst2 receptor suggests its potential for targeted therapeutic applications where sst2-mediated effects are paramount. In contrast, octreotide's broader receptor binding profile underpins its established efficacy across a range of clinical conditions, including acromegaly and various neuroendocrine tumors. The extensive clinical data available for octreotide provides a robust evidence base for its therapeutic use. Further clinical investigations of this compound are necessary to fully elucidate its therapeutic potential in comparison to established somatostatin analogs like octreotide. This guide serves as a resource for researchers and drug development professionals to inform further investigation and potential clinical application of these compounds.
References
- 1. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety and efficacy of long-term octreotide therapy of acromegaly: results of a multicenter trial in 103 patients--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of oral octreotide in acromegaly: results of a multicenter phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The growth hormone responses to octreotide in acromegaly correlate with adenoma somatostatin receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of octreotide long-acting repeatable in neuroendocrine tumors: RADIANT-2 placebo arm post hoc analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of octreotide in the treatment of metastatic neuroendocrine tumors. A study by the Italian Trials in Medical Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BIM-23027 and Lanreotide for Somatostatin Receptor 2 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two somatostatin (B550006) analogs, BIM-23027 and lanreotide (B11836), with a focus on their binding characteristics to the somatostatin receptor subtype 2 (sst2). The information presented herein is intended to assist researchers in evaluating these compounds for their specific research applications.
Quantitative Comparison of Binding Affinity
| Compound | Receptor | Cell Line | Radioligand | Value | Value Type | Reference |
| This compound | sst2 | Not Specified | Not Specified | 0.32 nM | EC50 | [1] |
| Lanreotide | sst2 | CHO cells | [¹²⁵I-Tyr¹¹]SRIF-14 | ~1.2 nM | Ki | N/A |
Note: EC50 (half maximal effective concentration) and Ki (inhibition constant) are both measures of a ligand's potency, but they are determined through different experimental assays (functional vs. binding) and are not directly interchangeable. The provided data suggests both compounds exhibit high affinity for the sst2 receptor in the nanomolar range.
Experimental Protocols: Competitive Radioligand Binding Assay for sst2 Receptor
This section outlines a typical protocol for a competitive radioligand binding assay to determine the affinity of unlabeled ligands, such as this compound and lanreotide, for the sst2 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the sst2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled sst2 ligand, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14.
-
Unlabeled Ligands: this compound, lanreotide, and a reference sst2 agonist (e.g., native somatostatin-14) for determination of non-specific binding.
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and a protease inhibitor cocktail (e.g., aprotinin, leupeptin, bacitracin).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Plates with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the sst2 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well filter plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled native somatostatin (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, increasing concentrations of the test compound (this compound or lanreotide), and cell membranes.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and add scintillation fluid to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
sst2 Receptor Signaling Pathway
Binding of an agonist like this compound or lanreotide to the sst2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2][3] The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Caption: sst2 receptor signaling pathway activated by agonists.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are examples and may require optimization for specific laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of BIM-23027: A Comparative Guide to Somatostatin Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the somatostatin (B550006) receptor (SSTR) selectivity profile of BIM-23027 against other well-established somatostatin analogs such as octreotide (B344500), lanreotide (B11836), and pasireotide. This analysis is supported by a summary of binding affinity data and detailed experimental protocols for key assays.
The therapeutic efficacy of somatostatin analogs is intrinsically linked to their specific binding affinities for the five subtypes of somatostatin receptors (SSTR1-5). Understanding the selectivity profile of a compound is therefore critical in predicting its biological activity and potential clinical applications. This guide focuses on this compound, a notable somatostatin analog, and contextualizes its receptor selectivity within the broader landscape of commonly used analogs.
Comparative Analysis of Somatostatin Receptor Binding Affinities
In contrast, more comprehensive selectivity profiles have been characterized for other somatostatin analogs, as detailed in the table below.
| Somatostatin Analog | SSTR1 Affinity (IC50/Ki, nM) | SSTR2 Affinity (IC50/Ki, nM) | SSTR3 Affinity (IC50/Ki, nM) | SSTR4 Affinity (IC50/Ki, nM) | SSTR5 Affinity (IC50/Ki, nM) |
| This compound | Very Low | 0.32 (EC50) | Very Low | Very Low | Low |
| Octreotide | >1000 | 0.6 - 2.5 | 30 - 250 | >1000 | 6 - 16 |
| Lanreotide | >1000 | 0.9 - 2.2 | 12.1 | >1000 | 7.6 |
| Pasireotide | 1.5 - 9.3 | 0.1 - 1.0 | 1.1 - 15 | >100 | 0.16 |
Note: The data presented is compiled from various preclinical studies and should be considered representative. The affinity of this compound for SSTR1, SSTR3, SSTR4, and SSTR5 is qualitatively described as very low in the literature, with specific quantitative data currently unavailable.
First-generation analogs like octreotide and lanreotide demonstrate a strong preference for SSTR2, with moderate affinity for SSTR5[2][3][4][5]. Pasireotide, a second-generation analog, exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5[2][6]. This multi-receptor targeting contributes to its distinct clinical efficacy and side-effect profile[6][7].
Experimental Protocols
The determination of the selectivity profile of compounds like this compound relies on standardized in vitro assays. The following are detailed methodologies for two key experiments:
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki or IC50).
1. Membrane Preparation:
-
Cells stably expressing one of the five human somatostatin receptor subtypes (hSSTR1-5) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.
2. Competitive Binding Reaction:
-
The assay is performed in a 96-well plate format.
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled native somatostatin.
-
The plate is incubated at a controlled temperature to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Inhibition of cAMP Production
This assay measures the functional consequence of receptor activation by a test compound, specifically its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.
1. Cell Culture and Seeding:
-
A suitable host cell line (e.g., CHO-K1 or HEK293) stably expressing one of the five hSSTR subtypes is used.
-
Cells are seeded into 96-well plates and cultured to the desired confluency.
2. Agonist-Induced cAMP Inhibition:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are pre-incubated with increasing concentrations of the test compound (agonist).
-
Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production.
-
The plate is incubated for a defined period to allow for cAMP accumulation.
3. cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
4. Data Analysis:
-
A concentration-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound's concentration.
-
The EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect, is determined from the curve.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in characterizing somatostatin receptor ligands and their mechanism of action, the following diagrams illustrate the experimental workflow for determining binding affinity and the general signaling pathway of somatostatin receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating sst2 Receptor Agonist Effects: A Comparative Guide to Antagonist-Based Confirmation
For researchers, scientists, and drug development professionals, confirming the specific mechanism of action of a therapeutic candidate is a critical step. This guide provides a comparative framework for validating the effects of the selective somatostatin (B550006) receptor subtype 2 (sst2) agonist, BIM-23027, through the use of sst2 receptor antagonists. The methodologies and data presented herein offer a blueprint for rigorously demonstrating that the observed biological effects of an sst2 agonist are indeed mediated by the sst2 receptor.
The principle of agonist validation using a selective antagonist is a cornerstone of pharmacological research. If an agonist's effect is truly mediated by a specific receptor, then a selective antagonist for that receptor should block or reverse that effect. This guide will detail the experimental approaches to demonstrate this principle in the context of sst2 receptor activation by agonists like this compound and its blockade by sst2-selective antagonists.
Understanding the Key Players: Agonists and Antagonists
The somatostatin receptor family, comprising five subtypes (sst1-5), is a well-established target for therapeutic intervention in various diseases, including neuroendocrine tumors and acromegaly.[1][2] The sst2 receptor is of particular interest due to its high expression in many of these tumors.[2]
This compound is a potent and selective peptide agonist for the sst2 receptor, with an EC50 of 0.32 nM.[3] Like the endogenous ligand somatostatin, its activation of the sst2 receptor initiates a cascade of intracellular signaling events.
To validate that the effects of this compound are sst2-mediated, specific antagonists are employed. It is important to note that while this compound is an agonist, other compounds in the "BIM" series, such as BIM-23627 and BIM-23454 , are potent and selective sst2 receptor antagonists.[4][5][6] Another widely used experimental sst2 antagonist is the cyclic octapeptide CYN-154806 .[7][8]
Comparative Data: Agonist Potency and Antagonist Efficacy
The following tables summarize the binding affinities and functional potencies of key sst2 receptor agonists and antagonists. This data is crucial for designing and interpreting validation experiments.
| Compound | Type | Receptor Target | Affinity (pIC50/pKi) | Functional Potency (pEC50/pKB) | Reference |
| This compound | Agonist | sst2 | - | 8.49 (EC50 = 0.32 nM) | [3] |
| Octreotide (B344500) | Agonist | sst2, sst3, sst5 | High affinity for sst2 | - | [9][10] |
| Somatostatin-14 | Agonist | sst1-5 | - | - | [11] |
| BIM-23627 | Antagonist | sst2 | High selectivity for sst2 | - | [4][5][6] |
| BIM-23454 | Antagonist | sst2 | High selectivity for sst2 | - | [4][5][6] |
| CYN-154806 | Antagonist | sst2 | 8.58 (human sst2) | 7.81-7.96 | [7] |
Experimental Validation: Blocking Agonist Effects
Case Study: Antagonism of Octreotide Effects in GH4C1 Cells
In this study, the researchers demonstrated that the inhibitory effects of the sst2 agonist octreotide on cell proliferation and cAMP accumulation were reversed by the co-administration of the sst2-selective antagonist BIM-23627.[9][12]
| Experimental Condition | Cell Proliferation (% of Control) | Intracellular cAMP (% of Control) |
| Control | 100 | 100 |
| Octreotide (10 nM) | ~75 | ~60 |
| BIM-23627 (10 nM) | ~100 | ~100 |
| Octreotide (10 nM) + BIM-23627 (10 nM) | ~95 | ~95 |
Data are estimated from figures in Tichomirowa et al. (2021) for illustrative purposes.
These results strongly indicate that the anti-proliferative and cAMP-lowering effects of octreotide in these cells are mediated through the sst2 receptor. A similar experimental design can be used to validate the effects of this compound.
Signaling Pathways and Experimental Workflows
To understand the mechanism of validation, it is essential to visualize the underlying signaling pathways and the experimental logic.
sst2 Receptor Signaling Pathway
Activation of the sst2 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It can also modulate other pathways, such as MAPK/ERK and ion channels. An sst2 antagonist physically blocks the agonist from binding to the receptor, thereby preventing the initiation of these downstream signals.
Experimental Workflow for Agonist Validation
The logical flow of a validation experiment involves comparing the effect of the agonist alone to the effect of the agonist in the presence of the antagonist.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments used in the validation of sst2 agonist effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the agonist and antagonist to the sst2 receptor.
Objective: To determine the Ki (inhibition constant) of this compound and an sst2 antagonist at the sst2 receptor.
Materials:
-
Cell membranes from cells expressing the sst2 receptor (e.g., CHO-sst2 or AR4-2J cells).
-
Radiolabeled sst2 ligand (e.g., [125I]Tyr3-octreotide).
-
Unlabeled this compound and sst2 antagonist.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a dilution series of the unlabeled compounds (this compound or the antagonist).
-
In a 96-well plate, add the binding buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted unlabeled compounds.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay measures the functional consequence of sst2 receptor activation (inhibition of cAMP production).
Objective: To demonstrate that an sst2 antagonist blocks this compound-induced inhibition of cAMP accumulation.
Materials:
-
sst2-expressing cells (e.g., GH4C1 or CHO-sst2).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and sst2 antagonist.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with the sst2 antagonist at various concentrations for 15-30 minutes.
-
Add this compound at a fixed concentration (e.g., its EC80) to the wells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Plot the cAMP levels against the antagonist concentration to determine the antagonist's potency in reversing the agonist's effect.
In Vivo Validation: Inhibition of Hormone Secretion
This experiment validates the agonist's effect in a physiological context.
Objective: To show that an sst2 antagonist can block the inhibitory effect of this compound on hormone secretion in an animal model.
Protocol (Example: Growth Hormone Inhibition in Rats):
-
Anesthetize male rats (e.g., with urethane).
-
Administer a secretagogue to stimulate growth hormone (GH) release (e.g., GHRH).
-
In one group of animals, co-administer this compound with the secretagogue.
-
In another group, pre-treat with an sst2 antagonist (e.g., BIM-23627) before administering this compound and the secretagogue.
-
Collect blood samples at various time points after administration.
-
Measure plasma GH concentrations using a specific immunoassay.
-
Compare the GH levels between the different treatment groups to determine if the antagonist reversed the inhibitory effect of the agonist. A study by Tulipano et al. (2002) demonstrated that BIM-23627 could counteract the somatostatin-induced inhibition of GH secretion in rats.[4][5][6]
Conclusion
The validation of a selective agonist's mechanism of action is paramount in drug discovery and development. By employing selective antagonists in a systematic and quantitative manner, researchers can definitively demonstrate that the biological effects of a compound like this compound are mediated through its intended target, the sst2 receptor. The experimental frameworks provided in this guide offer a robust approach to achieving this critical validation, thereby ensuring a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of new selective somatostatin receptor subtype-2 (sst2) antagonists, BIM-23627 and BIM-23454. Effects of BIM-23627 on GH release in anesthetized male rats after short-term high-dose dexamethasone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Somatostatin inhibition of acid and histamine release by activation of somatostatin receptor subtype 2 receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison of SST2 Receptor Agonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of commonly used somatostatin (B550006) receptor 2 (SST2) agonists for researchers, scientists, and drug development professionals. We delve into the binding affinities, functional activities, and underlying signaling pathways of key compounds, supported by detailed experimental protocols to aid in the design and interpretation of future studies.
Introduction to SST2 Receptor Agonists
The somatostatin receptor 2 (SST2) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating endocrine and neuronal functions. Its activation by endogenous somatostatin or synthetic agonists leads to the inhibition of hormone secretion and cell proliferation, making it a prime therapeutic target for neuroendocrine tumors and other hormonal disorders. Several synthetic SST2 receptor agonists have been developed, with octreotide, lanreotide, and pasireotide (B1678482) being the most prominent in clinical and research settings. This guide offers a head-to-head comparison of these key agonists to inform compound selection and experimental design.
Data Presentation: A Quantitative Comparison
The binding affinity and functional potency of SST2 receptor agonists are critical parameters for their characterization. The following tables summarize the binding affinities (IC50 values in nM) of octreotide, lanreotide, and pasireotide for all five human somatostatin receptor subtypes (SSTR1-5) and their functional potency in inhibiting cAMP accumulation.
| Agonist | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Octreotide | >1000 | 0.56 | 4.2 | >1000 | 7 |
| Lanreotide | >1000 | 0.75 | 11.1 | >1000 | 5.2 |
| Pasireotide | 1.1 | 0.19 | 15.1 | >1000 | 0.37 |
| Somatostatin-14 | 0.23 | 0.19 | 0.88 | >1000 | 0.1 |
| Data compiled from multiple sources.[1][2] |
| Agonist | Functional Potency (cAMP Inhibition IC50, nM) |
| Octreotide | 0.48 |
| Pasireotide | 1.91 |
| Data from studies on cells expressing rat sst2A receptors.[3] |
SST2 Receptor Signaling Pathway
Upon agonist binding, the SST2 receptor primarily couples to inhibitory G proteins (Gi/o), initiating a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SST2 receptor activation can modulate other signaling pathways, including the activation of phosphotyrosine phosphatases (SHP-1 and SHP-2), and modulation of the PI3K/AKT and MAPK/ERK pathways, ultimately leading to the regulation of cell proliferation and hormone secretion.[3][4]
Experimental Protocols
Accurate characterization of SST2 receptor agonists relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the SST2 receptor.
1. Membrane Preparation:
-
Culture cells expressing the human SST2 receptor (e.g., CHO-K1 or HEK293 cells) to high confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I-Tyr11]-Somatostatin-14), and varying concentrations of the unlabeled test agonist.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled reference ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
cAMP Accumulation Assay
This functional assay measures the ability of an SST2 receptor agonist to inhibit the production of intracellular cAMP.
1. Cell Culture and Plating:
-
Culture cells expressing the SST2 receptor in a suitable medium.
-
Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.
2. Agonist Stimulation:
-
The following day, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the SST2 receptor agonist to the wells.
-
To stimulate adenylyl cyclase and induce cAMP production, add a fixed concentration of forskolin (B1673556) to all wells except the basal control.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log of the agonist concentration.
-
Determine the IC50 value for the functional response using non-linear regression.[3][5][6][7]
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the SST2 receptor from the cell surface.
1. Cell Culture and Treatment:
-
Culture cells expressing a tagged SST2 receptor (e.g., GFP-tagged) on glass coverslips or in imaging plates.
-
Treat the cells with the SST2 receptor agonist at various concentrations and for different time points at 37°C.
2. Immunofluorescence Staining (for non-tagged receptors):
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for the SST2 receptor.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).
3. Imaging and Quantification:
-
Visualize the cellular localization of the SST2 receptor using fluorescence microscopy. In untreated cells, the receptor should be predominantly at the plasma membrane. Upon agonist stimulation, the receptor will be observed in intracellular vesicles.
-
Quantify the degree of internalization by measuring the fluorescence intensity in the intracellular compartments relative to the plasma membrane using image analysis software.[8][9][10]
Experimental Workflow
The following diagram illustrates a typical workflow for the head-to-head comparison of SST2 receptor agonists.
Conclusion
This guide provides a foundational framework for the comparative analysis of SST2 receptor agonists. The presented data and experimental protocols are intended to empower researchers to make informed decisions in their studies and to contribute to the development of novel therapeutics targeting the SST2 receptor. The distinct binding profiles and functional activities of agonists like octreotide, lanreotide, and pasireotide highlight the importance of careful characterization to understand their specific biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Compounds for Somatostatin Receptor 2 (sst2) Research
For researchers, scientists, and drug development professionals investigating the somatostatin (B550006) receptor subtype 2 (sst2), a plethora of pharmacological tools beyond the selective agonist BIM-23027 are available. This guide provides a comprehensive comparison of alternative sst2 agonists and antagonists, presenting key experimental data to inform compound selection for in vitro and in vivo studies.
Introduction to sst2 Ligands
The sst2 receptor, a G-protein coupled receptor (GPCR), is a crucial target in both physiological and pathological processes, including the regulation of hormone secretion and cell proliferation. Its high expression in various neuroendocrine tumors has made it a prime target for diagnostic imaging and targeted therapies. While this compound is a well-characterized sst2 agonist, a range of other compounds with diverse properties, including non-peptide agonists and selective antagonists, offer unique advantages for specific research applications. This guide will delve into a comparative analysis of these alternatives, focusing on their binding affinities, selectivity, and functional effects.
Comparative Analysis of sst2 Agonists
This section compares this compound with other notable sst2 agonists, including established peptide analogs like Octreotide and Lanreotide, and novel compounds such as the peptide-drug conjugate PEN-221.
Quantitative Data: sst2 Agonist Performance
| Compound | Type | Target | Binding Affinity (IC50/Ki, nM) | Functional Activity (EC50, nM) | Selectivity | Key Features |
| This compound | Peptide Agonist | sst2 | IC50: ~0.32 (sst2)[1] | EC50: 0.32 (sst2)[1] | Selective for sst2[2] | Well-characterized selective agonist. |
| Octreotide | Peptide Agonist | sst2 > sst5 | High affinity for sst2[3] | - | Preferential for sst2, moderate for sst5[3] | Widely used in clinical and research settings. |
| Lanreotide | Peptide Agonist | sst2 > sst5 | High affinity for sst2[3] | - | Preferential for sst2, moderate for sst5[3] | Another clinically relevant sst2 agonist. |
| PEN-221 | Peptide-Drug Conjugate (Agonist-based) | sst2 | Ki: 0.051 (sst2)[4] | Cytotoxic IC50: 10[5] | >420-fold selective for sst2 over other sstr subtypes[4] | Delivers a cytotoxic payload (DM1) upon internalization.[5][6] |
Comparative Analysis of sst2 Antagonists
The development of sst2 antagonists has opened new avenues for research, particularly in radiolabeling and cancer imaging, as they can bind to a greater number of receptor sites compared to agonists.[7][8] This section compares several prominent sst2 antagonists.
Quantitative Data: sst2 Antagonist Performance
| Compound | Type | Target | Binding Affinity (IC50, nM) | Functional Activity | Selectivity | Key Features |
| JR11 | Peptide Antagonist | sst2 | High affinity for sst2[6][9] | Antagonist activity confirmed[10] | Selective for sst2[6] | Shows higher tumor uptake in vivo compared to agonists.[6][9] |
| LM3 | Peptide Antagonist | sst2 | High affinity for sst2[10] | Antagonist activity confirmed[10] | Selective for sst2[10] | Another promising antagonist for imaging and therapy.[10][11] |
| ZT-01 | Peptide Antagonist | sst2 | - | Restores glucagon (B607659) response in vivo[12][13] | Selective for sst2[14] | Investigated for preventing hypoglycemia in diabetes.[12][14] |
| CYN-154806 | Peptide Antagonist | sst2 | pIC50: 8.58 (sst2) | Potent sst2 antagonist | High selectivity for sst2 over sst1, sst3, sst4, and sst5[15] | A well-characterized selective antagonist tool compound. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of sst2 and a typical experimental workflow for characterizing sst2 ligands.
Detailed Experimental Protocols
Radioligand Binding Assay for sst2
This protocol is for determining the binding affinity of a test compound for the sst2 receptor using a competitive binding assay.
Materials:
-
Cell membranes prepared from cells expressing the sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled sst2 ligand (e.g., [125I]-Tyr11-SRIF-14 or [125I]-Tyr3-Octreotide).
-
Test compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of a test compound to modulate adenylyl cyclase activity, a key downstream signaling event of sst2 activation.
Materials:
-
Cells stably expressing the sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (agonist or antagonist) at various concentrations.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit from PerkinElmer or similar).
-
Cell culture medium and reagents.
Procedure:
-
Plate the sst2-expressing cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with the test compound (if testing for antagonist activity, pre-incubate before adding an agonist).
-
Stimulate the cells with forskolin to increase intracellular cAMP levels. For agonist testing, co-incubate the test compound with forskolin. For antagonist testing, add an sst2 agonist along with forskolin after the antagonist pre-incubation.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based kit according to the manufacturer's instructions.
-
Data Analysis: For agonists, calculate the EC50 value, which is the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels. For antagonists, calculate the IC50 value, which is the concentration that blocks 50% of the agonist's effect.
MAPK/ERK Phosphorylation Assay
This protocol assesses the effect of sst2 ligands on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the sst2 receptor.
-
Test compound at various concentrations.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells to an appropriate density in multi-well plates.
-
Treat the cells with the test compound for various time points.
-
Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK is used to determine the effect of the test compound on ERK phosphorylation.[4][16][17]
Conclusion
The selection of an appropriate sst2 ligand is critical for the success of research in this field. While this compound remains a valuable tool, the diverse array of alternative agonists and antagonists offers researchers a broader palette to dissect the intricate roles of the sst2 receptor. Agonists like PEN-221 provide novel therapeutic strategies by delivering cytotoxic agents to tumor cells, while antagonists such as JR11 and LM3 have demonstrated superiority in in vivo tumor targeting and imaging. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in selecting the optimal compound for their specific experimental needs, thereby advancing our understanding of sst2 biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Evaluation of 177Lu-DOTA-sst2 antagonist versus 177Lu-DOTA-sst2 agonist binding in human cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ZT-01: A novel somatostatin receptor 2 antagonist for restoring the glucagon response to hypoglycaemia in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zucara.ca [zucara.ca]
- 14. breakthrought1d.org [breakthrought1d.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. mdpi.com [mdpi.com]
Comparative Review of BIM-23027: A Selective Somatostatin Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of BIM-23027, a selective somatostatin (B550006) receptor 2 (SSTR2) agonist, and compares its performance with other established somatostatin analogs, octreotide (B344500) and lanreotide (B11836). The information is compiled from preclinical studies to offer an objective assessment based on available experimental data.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound, octreotide, and lanreotide for the somatostatin receptor subtype 2 (SSTR2). It is important to note that the data are compiled from various studies, and direct comparative studies involving all three compounds under identical experimental conditions are limited.
Table 1: Comparative Binding Affinity for SSTR2
| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Source |
| This compound | SSTR2 | Data not available in reviewed literature | - |
| Octreotide | SSTR2 | 0.2 - 2.5[1] | [1] |
| Lanreotide | SSTR2 | High affinity, specific values vary | [2][3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.
Table 2: Comparative Functional Potency (Growth Hormone Inhibition)
| Compound | Assay | Potency (EC50, nM) | Source |
| This compound | Dopamine (B1211576) Release | 0.32 | [4] |
| Octreotide | GH Release Inhibition | 0.02 | [5] |
| Lanreotide | GH Release Inhibition | Data not available in reviewed literature | - |
Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency.
Experimental Protocols
Radioligand Binding Assay (for Binding Affinity)
This assay determines the affinity of a compound for a specific receptor subtype.
-
Membrane Preparation: Cells or tissues expressing the somatostatin receptor of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [125I]-labeled somatostatin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, octreotide).
-
Separation and Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value[1].
In Vitro Growth Hormone (GH) Secretion Assay
This assay measures the ability of a compound to inhibit the release of growth hormone from pituitary cells.
-
Cell Culture: Primary cultures of pituitary adenoma cells from patients with acromegaly or established pituitary cell lines (e.g., GH3 cells) are prepared and maintained in a suitable culture medium.
-
Treatment: The cells are treated with varying concentrations of the test compounds (e.g., this compound, octreotide) for a specified period.
-
Sample Collection: The culture medium is collected to measure the amount of GH secreted by the cells.
-
GH Measurement: The concentration of GH in the culture medium is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that causes a 50% reduction in GH secretion compared to untreated control cells is calculated as the EC50 or IC50 value[5][7].
Signaling Pathways and Experimental Workflows
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Activation of SSTR2 by an agonist like this compound triggers a cascade of intracellular events primarily aimed at inhibiting cell secretion and proliferation. The key signaling pathways are depicted below.
Caption: SSTR2 signaling cascade initiated by this compound.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative study of somatostatin analogs is outlined in the diagram below.
Caption: Workflow for comparing somatostatin analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. karger.com [karger.com]
- 8. Somatostatin receptor-specific analogs: effects on cell proliferation and growth hormone secretion in human somatotroph tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking BIM-23027 Against Novel sst2 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established somatostatin (B550006) receptor subtype 2 (sst2) agonist, BIM-23027, with a novel sst2 agonist, paltusotine (B609831) (formerly CRN00808). The information is compiled from various studies to offer an objective overview of their performance based on available experimental data.
Disclaimer: The data presented in this guide are collated from different research publications. Direct head-to-head comparative studies under identical experimental conditions were not publicly available at the time of this review. Therefore, the quantitative data should be interpreted with caution, as variations in experimental protocols and conditions may influence the results.
Introduction to sst2 Agonists
Somatostatin receptor subtype 2 (sst2) is a G-protein coupled receptor that plays a crucial role in regulating various physiological processes, including hormone secretion and cell growth. Agonists targeting sst2 are of significant interest for therapeutic applications in conditions such as acromegaly, neuroendocrine tumors, and potentially other disorders. This compound is a well-characterized peptide agonist selective for the sst2 receptor. More recently, novel non-peptide agonists like paltusotine have emerged, offering potential advantages such as oral bioavailability. This guide aims to benchmark the performance of this compound against such novel alternatives.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and paltusotine, focusing on their binding affinity and functional potency at the sst2 receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Source |
| This compound | Rat sst2 | Radioligand Displacement ([¹²⁵I]-BIM-23027) | Not explicitly stated as Ki, but showed high affinity | [1] |
| Paltusotine | Human sst2 | Not Specified | Not explicitly stated as Ki | - |
Table 2: In Vitro Functional Potency
| Compound | Assay Type | Cell Line | EC50 (nM) | Source |
| This compound | Inhibition of carbachol-stimulated short-circuit current | Rat colonic mucosa | 0.29 | |
| Paltusotine | cAMP inhibition | CHO-K1 cells expressing human sst2 | 0.25 |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Endpoint | Dosing | Effect | Source |
| This compound | Rat | Dopamine (B1211576) release | 10, 50, 100 nM (90 min) | Significantly increases dopamine levels | |
| Paltusotine | Healthy Male Volunteers | GHRH-stimulated GH secretion | Single oral dose (1.25 to 20 mg) | 44% to 93% suppression | [2][3] |
| Paltusotine | Healthy Male Volunteers | IGF-1 levels | Multiple oral doses (5 to 30 mg daily for 10 days) | 19% to 37% suppression | [2][3] |
Signaling Pathway and Experimental Workflows
sst2 Receptor Signaling Pathway
Activation of the sst2 receptor by an agonist like this compound or paltusotine primarily initiates a signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism underlying the inhibitory effects of sst2 agonists on hormone secretion.
Caption: sst2 receptor signaling pathway.
Experimental Workflow: In Vitro cAMP Inhibition Assay
This workflow outlines the general steps involved in determining the functional potency of an sst2 agonist by measuring the inhibition of cAMP production in a cell-based assay.
Caption: Workflow for a cAMP inhibition assay.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound for the sst2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the sst2 receptor.
-
Incubation: A fixed concentration of a radiolabeled sst2 ligand (e.g., [¹²⁵I]-BIM-23027) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a novel agonist).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) of an sst2 agonist in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells stably expressing the human sst2 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to attach overnight.
-
Assay:
-
The culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Varying concentrations of the test agonist are added to the wells.
-
Adenylyl cyclase is stimulated using an agent like forskolin.
-
The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The cAMP levels are plotted against the agonist concentration, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production, is calculated using a non-linear regression analysis.
In Vivo Growth Hormone (GH) Inhibition Assay
Objective: To assess the in vivo efficacy of an sst2 agonist in suppressing growth hormone secretion.
Methodology:
-
Animal Model: The study is typically conducted in healthy animals (e.g., rats or as in the case of paltusotine, human volunteers).
-
Dosing: The test compound is administered, often at various dose levels and through a clinically relevant route (e.g., oral administration for paltusotine).
-
GH Stimulation: Growth hormone-releasing hormone (GHRH) is administered to stimulate a surge in GH secretion.
-
Blood Sampling: Blood samples are collected at multiple time points before and after GHRH administration.
-
Hormone Quantification: Plasma GH concentrations are measured using a validated method, such as an ELISA.
-
Data Analysis: The suppression of the GHRH-stimulated GH peak by the test compound is calculated and compared to a vehicle control group.
Conclusion
Based on the available data, both this compound and the novel sst2 agonist paltusotine demonstrate high potency at the sst2 receptor. Paltusotine, a non-peptide small molecule, shows promise with its oral bioavailability and significant in vivo efficacy in suppressing GH and IGF-1 levels. A direct comparative study is warranted to definitively establish the relative performance of these compounds under identical conditions. Researchers and drug developers should consider the specific requirements of their application, such as the desired route of administration and pharmacokinetic profile, when selecting an sst2 agonist for further investigation.
References
- 1. crinetics.com [crinetics.com]
- 2. Paltusotine, a novel oral once-daily nonpeptide SST2 receptor agonist, suppresses GH and IGF-1 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paltusotine, a novel oral once-daily nonpeptide SST2 receptor agonist, suppresses GH and IGF-1 in healthy volunteers [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BIM-23027: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like BIM-23027, a lanreotide (B11836) acetate (B1210297) formulation, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring minimal environmental impact and adherence to safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is imperative to use appropriate personal protective equipment to prevent exposure.
| Protective Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated.[1] |
| Eye Protection | Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Body Protection | A lab coat or other protective clothing should be worn. For significant spills, fire/flame resistant and impervious clothing may be necessary.[1] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator or self-contained breathing apparatus may be required.[2] |
Spilled Material Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Keep unnecessary personnel away from the spill area. Ensure adequate ventilation.[1][3]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.[2]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Avoid discharge into drains, water courses, or onto the ground.[1][3]
-
Absorption: For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[4] For solid spills, carefully sweep or scoop the material to avoid raising dust.[5]
-
Collection: Collect the absorbed or spilled material and place it into a suitable, labeled, and closed container for disposal.[2][3]
-
Decontamination: Decontaminate the spill area and any equipment used with a suitable solvent, such as alcohol, and then wash with soap and water.[4]
-
Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.[4]
Disposal of Unused or Expired this compound
Proper disposal of unused or expired this compound is crucial to prevent environmental contamination and misuse.
Procedural Steps:
-
Segregation: Keep the chemical in its original or a suitable, closed container.[3]
-
Licensed Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Incineration: Where permissible, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal and destruction of this material are followed.[1][2]
Disposal of Injection-Related Waste
For formulations of this compound intended for injection, specific precautions must be taken for the disposal of syringes and needles.
Mandatory Procedure:
-
Dispose of the complete, used syringe and needle in a designated sharps disposal container.[6]
-
Do not dispose of the syringe or needle in regular trash.[6]
-
The syringe and needle are for single use only and are not reusable.[6]
Below is a logical workflow to guide the disposal process for various forms of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling BIM-23027
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling BIM-23027. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard requirement for incidental contact.[1][2][3][4] Double gloving may be necessary for added protection, especially when handling concentrated solutions.[1][2] Gloves should be changed immediately if they become contaminated.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes and contamination.[1][2][3][4] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid the inhalation of fine particles that can easily become airborne.[1][2][3][4] Work should be conducted in a fume hood or biosafety cabinet.[3] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the stability and integrity of this compound while ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.
-
Temperature Control: For long-term storage of the lyophilized powder, a temperature of -20°C or -80°C is generally required.[1][3]
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator.[1][2] This crucial step prevents condensation and moisture absorption, which can degrade the peptide.[1][2]
-
Designated Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[3]
Reconstitution and Aliquoting:
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[2]
-
Reconstitution Technique: Add the selected solvent to the vial containing the lyophilized peptide. Sonication in a water bath can aid in dissolving the peptide, but excessive heating should be avoided.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to create single-use aliquots of the reconstituted solution.[1][4]
-
Solution Storage: Store peptide solutions at -20°C or -80°C.[1][5] Stock solutions at -80°C may be stable for up to 6 months, while at -20°C, they should be used within a month.[1]
Experimental Workflow Diagram
Caption: A workflow for the safe handling of lyophilized peptides.
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations for chemical waste.
Waste Segregation and Disposal Protocol:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are to be treated as chemical waste.[2]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2]
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[4]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[4]
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[3]
-
Eye Contact: Use the nearest eyewash station to continuously flush the eyes for at least 15 minutes and seek immediate medical attention.[3]
-
Inhalation: Move the affected individual to fresh air immediately and seek medical attention.[3]
-
Spill: Use a chemical spill kit to contain and clean up the spill, ensuring appropriate PPE is worn during the cleanup process.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
